molecular formula C7H3BrF2O2 B177370 2-Bromo-3,4-difluorobenzoic acid CAS No. 170108-05-1

2-Bromo-3,4-difluorobenzoic acid

Cat. No.: B177370
CAS No.: 170108-05-1
M. Wt: 237 g/mol
InChI Key: SPVFFPDJYPMULI-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVFFPDJYPMULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627020
Record name 2-Bromo-3,4-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170108-05-1
Record name 2-Bromo-3,4-difluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,4-difluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3,4-difluorobenzoic acid (CAS No. 170108-05-1), a key intermediate in pharmaceutical and fine chemical synthesis. This document details its physicochemical characteristics, spectroscopic profile, reactivity, and provides experimental protocols for its synthesis and common reactions.

Core Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts unique reactivity, making it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1][2]

Physical and Chemical Properties

The compound is typically an off-white to faint peach solid powder under standard conditions.[1] Key quantitative properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 170108-05-1
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Boiling Point 292.9 °C at 760 mmHg
Density 1.872 g/cm³[1]
Flash Point 131 °C[1]
Physical Form Solid
Purity ≥98% to ≥99% (by HPLC)[1]
Storage Temperature Room Temperature
Solubility Profile

While quantitative solubility data for this compound is not extensively documented, its chemical structure suggests solubility in a range of common organic solvents. Based on the behavior of similar fluorinated and brominated benzoic acids, it is expected to be soluble in polar organic solvents.

SolventExpected Qualitative Solubility
MethanolSoluble
EthanolSoluble
AcetoneSoluble
Diethyl EtherSoluble
TolueneSoluble
WaterSlightly Soluble

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the fluorine atoms will show characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine spectrum will exhibit two signals for the two non-equivalent fluorine atoms, with coupling between them.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • C-F stretching bands, typically in the region of 1100-1300 cm⁻¹.

  • C-Br stretching vibration, which is expected at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the hydroxyl group, the carboxyl group, and the bromine atom.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the 2-bromo-3,4-difluorophenyl moiety into larger molecules. Its key reactive sites are the carboxylic acid group and the carbon-bromine bond.

Amide Bond Formation

The carboxylic acid functionality can readily undergo condensation reactions with amines to form amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent, enabling the synthesis of biaryl compounds.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound (Hypothetical Protocol)

This protocol is based on the bromination of a difluorobenzoic acid precursor.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials 3,4-Difluorobenzoic Acid 3,4-Difluorobenzoic Acid Reaction Setup Reaction Setup 3,4-Difluorobenzoic Acid->Reaction Setup Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Reaction Setup Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction Setup Bromination Bromination Reaction Setup->Bromination Controlled Temperature Workup Workup Bromination->Workup Quenching with Water Purification Purification Workup->Purification Filtration & Recrystallization Final Product Final Product Purification->Final Product Drying

Caption: A logical workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,4-difluorobenzoic acid and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the cooled mixture while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup: Carefully pour the reaction mixture into ice-water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Amide Synthesis from this compound

Workflow for Amide Synthesis

G cluster_reactants Reactants This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU)->Reaction Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Aqueous Workup Aqueous Workup Reaction->Aqueous Workup Room Temperature Stirring Purification Purification Aqueous Workup->Purification Extraction Amide Product Amide Product Purification->Amide Product Column Chromatography

Caption: A standard workflow for the synthesis of amides from this compound.

Procedure:

  • Reaction Setup: To a solution of this compound in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling of this compound

Workflow for Suzuki-Miyaura Coupling

G cluster_reagents Reagents This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium Catalyst (e.g., Pd(PPh₃)₄)->Reaction Mixture Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction Mixture Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Reaction Mixture Heating Heating Reaction Mixture->Heating Inert Atmosphere Workup Workup Heating->Workup Reflux Purification Purification Workup->Purification Extraction Biaryl Product Biaryl Product Purification->Biaryl Product Column Chromatography

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling of this compound.

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the desired arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the chemical properties and applications of this compound. Researchers are encouraged to consult the primary literature for more specific applications and detailed experimental conditions.

References

An In-depth Technical Guide to 2-Bromo-3,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 170108-05-1

This technical guide provides a comprehensive overview of 2-Bromo-3,4-difluorobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a halogenated benzoic acid derivative.[1] Its distinct molecular structure, featuring a benzoic acid core with bromine and fluorine substituents, imparts enhanced reactivity, making it a valuable starting material for complex organic synthesis pathways.[2]

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 170108-05-1
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Physical Form Solid, off-white to faint peach powder[2]
Boiling Point 292.9 °C at 760 mmHg
Purity Typically ≥95-99%[1][3]
Storage Store at room temperature in a sealed, dry container[1]

Synthesis and Experimental Protocols

It is important to note that this protocol is for a different, though structurally similar, compound and would require significant adaptation and optimization for the synthesis of this compound. Researchers should consult specialized chemical synthesis literature and databases for more specific and validated synthetic methods.

Applications in Research and Drug Development

This compound is a crucial building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2] Its application is particularly noted in the development of antiviral and anticancer therapies, where it serves as a critical intermediate for creating sophisticated drug molecules.[2] The presence of both bromine and fluorine atoms allows for diverse chemical modifications, enabling chemists to fine-tune the properties of the final drug candidates.

One example of a therapeutic area where related fluorinated benzoic acid derivatives are utilized is in the development of proton pump inhibitors (PPIs). For instance, Pantoprazole, a PPI used for managing gastroesophageal reflux disease (GERD) and other hypersecretory conditions, utilizes a fluorinated benzimidazole backbone, highlighting the importance of fluorinated aromatics in this class of drugs.[5] Pantoprazole functions by irreversibly inhibiting the (H+, K+)-ATPase enzyme in gastric parietal cells, the final step in gastric acid production.[5]

While a direct and specific signaling pathway involving a drug synthesized from this compound is not publicly documented, we can conceptualize a general workflow for its application in drug discovery.

G General Drug Discovery Workflow Using this compound A This compound (Starting Material) B Chemical Synthesis & Modification A->B Versatile Intermediate C Library of Novel Fluorinated Compounds B->C D High-Throughput Screening (HTS) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical Studies F->G Improved Potency & Pharmacokinetics H Clinical Trials G->H I New Drug Application (NDA) H->I J Approved Drug I->J

Caption: Generalized workflow for drug discovery.

Spectral Data

Specific, experimentally-derived spectral data (NMR, IR, MS) for this compound is not widely available in public databases. Commercial suppliers may provide a certificate of analysis with this information upon request.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ eye protection/ face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Below is a logical diagram illustrating the relationship between the hazards and the necessary personal protective equipment (PPE).

G Hazard and PPE Relationship cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment H302 H302: Harmful if swallowed H315 H315: Causes skin irritation Gloves Protective Gloves H315->Gloves H319 H319: Causes serious eye irritation Goggles Safety Goggles/ Face Shield H319->Goggles H335 H335: May cause respiratory irritation Respirator Respiratory Protection H335->Respirator

Caption: Relationship between hazards and PPE.

References

In-Depth Technical Guide: Physical Properties of 2-Bromo-3,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-3,4-difluorobenzoic acid, a key intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and organic synthesis.

Core Physical Properties

This compound is an organic compound characterized by a benzoic acid core with bromine and fluorine substituents. This specific arrangement of atoms imparts unique chemical properties that are leveraged in the synthesis of complex active pharmaceutical ingredients (APIs). The compound typically appears as an off-white to faint peach powder.

Quantitative Data Summary

The following table summarizes the key physical and chemical identifiers for this compound.

PropertyValue
Molecular Formula C₇H₃BrF₂O₂[1]
Molecular Weight 237.00 g/mol
Boiling Point 292.9 °C at 760 mmHg[1]
Melting Point Data not available
Density 1.872 g/cm³
Physical Form Solid[1]
CAS Number 170108-05-1[1]
IUPAC Name This compound[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in peer-reviewed literature. However, standardized methods for determining the melting point and solubility of solid organic compounds, such as benzoic acid derivatives, are well-established.

Determination of Melting Point (General Protocol)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range is characteristic of a pure substance. A common laboratory method for determining the melting point is the capillary tube method.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of the crystalline this compound is finely powdered using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the heating bath of the melting point apparatus.

  • The sample is heated gradually, with the temperature rise slowed to 1-2 °C per minute as the expected melting point is approached.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow.

Determination of Solubility (General Protocol)

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and in designing reaction conditions. A general qualitative procedure to determine solubility is as follows.

Materials:

  • Test tubes and rack

  • Spatula

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Sample of this compound

Procedure:

  • Approximately 20-30 mg of the solid compound is placed into a series of clean, dry test tubes.

  • To each test tube, 1 mL of a different solvent is added.

  • The tubes are agitated or stirred vigorously for about one minute to facilitate dissolution.

  • The mixture is then observed to determine if the solid has completely dissolved.

  • Solubility is typically categorized as:

    • Soluble: The entire solid dissolves, resulting in a clear solution.

    • Partially soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Based on the solubility of a related isomer, 4-bromo-2,6-difluorobenzoic acid, it is anticipated that this compound would be soluble in polar organic solvents like methanol.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized solid organic compound like this compound.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Sample B Visual Inspection (Color, Form) A->B Initial Observation C Melting Point Determination A->C Purity & Identity D Solubility Screening A->D Solvent System Selection E Spectroscopic Analysis (NMR, IR, MS) A->E Structural Confirmation F Data Compilation & Reporting B->F C->F D->F E->F

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide on 2-Bromo-3,4-difluorobenzoic Acid: Properties, Synthesis, and Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4-difluorobenzoic acid, with the CAS number 170108-05-1, is a halogenated aromatic carboxylic acid. It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its distinct molecular structure, featuring a benzoic acid core with bromine and fluorine substituents, imparts unique reactivity, making it a valuable building block for medicinal chemists.[2][3] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its role in synthetic chemistry and detailed protocols for the experimental determination of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 170108-05-1
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Appearance Off-white to faint peach powder[2][3]
Boiling Point 292.9 °C at 760 mmHg
Purity Typically ≥98% - 99.0% (by HPLC)[3]
Storage Store at room temperature

Solubility Data

Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in publicly available literature. However, for a structurally similar compound, 4-Bromo-2,6-difluorobenzoic acid, it is noted to be soluble in Methanol.[4] Generally, carboxylic acids exhibit increased solubility in polar organic solvents. For other related bromobenzoic acids, solubility has been noted in ethanol and diethyl ether.[5]

Given the lack of specific data, experimental determination is necessary. The following section details a standard protocol for accurately measuring the solubility of this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][7]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[8]

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[6][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the sample using a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometric method. A pre-established calibration curve is required for accurate quantification.[9]

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Role in Pharmaceutical Synthesis

This compound is a key starting material in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][3] The presence of the bromine and fluorine atoms on the benzene ring allows for a variety of chemical transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of complex molecular architectures.[1]

Below is a generalized workflow illustrating the role of this intermediate in API synthesis.

G A Starting Material: This compound B Functional Group Transformation (e.g., Esterification, Amidation) A->B Reagents C Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C Catalyst, Base D Modified Intermediate B->D C->D E Further Synthetic Steps (e.g., Cyclization, Deprotection) D->E Reagents F Crude Active Pharmaceutical Ingredient (API) E->F G Purification (e.g., Crystallization, Chromatography) F->G H Final API G->H

Caption: Generalized workflow for the use of this compound in API synthesis.

Experimental Workflow Visualization

The following diagram outlines the logical steps for the experimental determination of solubility as described in the protocol section.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess 2-Bromo-3,4-difluorobenzoic acid to vials B Add known volume of solvent A->B C Seal vials and agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge for complete separation D->E F Withdraw supernatant and filter E->F G Dilute sample accurately F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate Solubility H->I

Caption: Experimental workflow for solubility determination using the shake-flask method.

References

2-Bromo-3,4-difluorobenzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-3,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No. 170108-05-1). The information herein is compiled from various safety data sheets (SDS) and chemical information sources. While data for the specific target compound is prioritized, relevant safety information from closely related isomers may be included for a more comprehensive understanding of the potential hazards.

Chemical Identification and Physical Properties

A clear identification of the substance is critical for safety. The physical and chemical properties of this compound are summarized below.

PropertyDataSource
CAS Number 170108-05-1[1]
Molecular Formula C₇H₃BrF₂O₂[1]
Molecular Weight 237.00 g/mol [2]
Physical Form Solid, Crystalline Powder[1][3]
Color White to yellow / Off-white[3][4]
Boiling Point 292.9°C at 760 mmHg[1]
Melting Point 118-122°C (lit.)[3]
pKa 2.45 ± 0.10 (Predicted)[5]
Storage Temperature Room Temperature, Sealed in dry[1][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System) classification. Note that classifications for closely related isomers are very similar, indicating a comparable hazard profile.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data compiled from SDS for this compound and its isomers.[1][2][6][7]

Signal Word: Warning [1][7]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[1]

Precautionary Statements (selected): [1][7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is essential. The following workflow outlines the key steps.

G cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review & Refine A Identify Hazards (H302, H315, H319, H335) B Evaluate Routes of Exposure (Inhalation, Skin/Eye Contact, Ingestion) A->B C Assess Severity & Likelihood of Harm B->C D Engineering Controls (Fume Hood, Ventilation) C->D Implement E Administrative Controls (SOPs, Training) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F G Monitor Effectiveness F->G Execute Experiment H Review and Update Protocol G->H H->A Continuous Improvement

Caption: Risk assessment workflow for handling hazardous chemicals.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical.[8][9]

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Safety glasses with side-shields or goggles (conforming to EN166 or NIOSH standards). Face shield if splashing is a risk.[2][10]Protects against dust and splashes, preventing serious eye irritation.[4]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat or impervious gown.[2][10]Prevents skin contact, which can cause irritation.[4]
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator (e.g., N95 dust mask) if dust formation is unavoidable or in case of spills.[9][11]Prevents inhalation of dust, which may cause respiratory tract irritation.[4]

Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[2][9] Ensure that safety showers and eyewash stations are readily accessible.[6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. The following diagram outlines the necessary steps.

G cluster_routes Exposure Route cluster_actions Immediate Actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Wash off with soap and plenty of water. Remove contaminated clothing. Skin->Action_Skin Action_Eyes Rinse with water for at least 15 minutes. Remove contact lenses. Eyes->Action_Eyes Action_Ingest Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eyes->End Action_Ingest->End

Caption: First aid procedures for different exposure routes.

General Advice: In all cases, consult a physician and show them the Safety Data Sheet for the material.[2]

Accidental Release Measures (Spill Management)

Prompt and correct response to a spill is essential to prevent exposure and environmental contamination.

Protocol:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE as described in section 3.2.[2][12]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[2][12]

  • Containment and Clean-up:

    • For dry spills, carefully sweep or scoop up the material without creating dust.[2][6]

    • Place the collected material into a suitable, closed, and labeled container for disposal.[2][6]

    • Clean the spill area thoroughly after material pickup is complete.

The following diagram illustrates the decision-making process for spill management.

G box_node box_node Start Spill Detected Assess Assess Spill Size & Immediate Risk Start->Assess IsMajor Is Spill Large or Uncontrolled? Assess->IsMajor Evacuate Evacuate Area Alert Emergency Response IsMajor->Evacuate Yes IsEquipped Are You Trained & Equipped (PPE)? IsMajor->IsEquipped No Report Report Incident Evacuate->Report Secure Secure Area Wait for Assistance IsEquipped->Secure No Contain Contain Spill (Prevent Spread) IsEquipped->Contain Yes Secure->Report Cleanup Clean Up Spill (Avoid Dust Generation) Contain->Cleanup Dispose Package & Label Waste for Disposal Cleanup->Dispose Decon Decontaminate Area & Equipment Dispose->Decon Decon->Report

Caption: Decision-making workflow for spill management.

Storage, Stability, and Disposal

Storage and Stability
  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[7][13] Keep containers tightly closed when not in use.[13] Store locked up.[7] The recommended storage temperature is room temperature.[1][5]

  • Stability: The material is stable under recommended storage conditions.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[13]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides and hydrogen halides.[6][10][12]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][12]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[12]

  • Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not allow the chemical to enter drains.[3]

  • Contaminated Packaging: Dispose of as unused product. Containers can be triple-rinsed and offered for recycling or reconditioning.[2][3]

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] The hazard classification is based on data from similar compounds.

  • Acute Effects: Harmful if swallowed.[6] Causes skin, eye, and respiratory irritation.[2][6]

  • Chronic Effects: No data is available regarding carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[6]

Ecological Information
  • Toxicity: Data not available. Do not let this chemical enter the environment.[12] Discharge into the environment must be avoided.[3]

  • Persistence and Degradability: No data available.

  • Bioaccumulation: No data available.

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling the chemical and adhere to all institutional and regulatory safety protocols.

References

Spectroscopic and Analytical Profile of 2-Bromo-3,4-difluorobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 2-Bromo-3,4-difluorobenzoic acid (CAS No. 170108-05-1), a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its spectral characteristics and the methodologies for their acquisition.

Physicochemical Properties

This compound is a solid at room temperature with a boiling point of 292.9°C at 760 mmHg. It is typically available as an off-white to faint peach powder with a purity of 98% or higher.[1]

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H7.8 - 8.2Multiplet
¹H (COOH)10.0 - 13.0Broad Singlet
¹³C (C=O)165 - 175Singlet
¹³C (C-Br)110 - 125Singlet
¹³C (C-F)140 - 165Doublet
¹³C (Ar-CH)115 - 135Multiplet
¹³C (Ar-C)120 - 140Multiplet
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
C=O (Carboxylic Acid)1710 - 1680Strong
C-F (Aromatic)1300 - 1000Strong
C-Br (Aromatic)700 - 500Medium
C=C (Aromatic)1600 - 1450Medium-Weak
Table 3: Mass Spectrometry (MS) Data (Predicted)
Ion TypePredicted m/zNotes
[M]⁺236/238Molecular ion peak with bromine isotope pattern (¹⁹Br/⁸¹Br)
[M-OH]⁺219/221Loss of hydroxyl radical
[M-COOH]⁺191/193Loss of carboxyl group
[M-Br]⁺157Loss of bromine atom

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for NMR analysis of benzoic acid derivatives involves dissolving 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The spectrum is then acquired on a 400 MHz or higher field NMR spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of This compound B Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire ¹H and ¹³C NMR spectra D->E F Process raw data (Fourier transform, phasing, baseline correction) E->F G Analyze spectra (chemical shifts, coupling constants, integration) F->G

NMR Spectroscopy Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The infrared spectrum is then recorded.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Place a small amount of powdered sample on ATR crystal B Apply pressure to the sample A->B C Record the FTIR spectrum B->C D Identify characteristic absorption bands C->D

FTIR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectral data can be obtained using various ionization techniques. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable. The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured.

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Interpretation A Introduce sample into the mass spectrometer B Ionize the sample (e.g., EI or ESI) A->B C Separate ions based on m/z ratio B->C D Detect the ions C->D E Analyze the mass spectrum (molecular ion, fragmentation pattern) D->E

Mass Spectrometry Experimental Workflow

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to elucidate the structure of an unknown compound.

Analysis_Logic MS Mass Spectrometry (Molecular Formula) Structure Structure Elucidation MS->Structure IR Infrared Spectroscopy (Functional Groups) IR->Structure NMR NMR Spectroscopy (Connectivity & Environment) NMR->Structure

Spectroscopic Data Integration for Structure Elucidation

Conclusion

While experimental spectroscopic data for this compound is not widely published, the predicted data and general methodologies provided in this guide offer a solid foundation for its analysis and characterization. Researchers working with this compound are encouraged to perform their own spectral analyses to confirm its identity and purity for their specific applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Bromo-3,4-difluorobenzoic Acid

Introduction

This compound (CAS No: 170108-05-1) is a key chemical intermediate in the fields of pharmaceutical and fine chemical synthesis.[1][2] Its specific arrangement of a carboxylic acid group ortho to a bromine atom, along with two adjacent fluorine atoms on the aromatic ring, imparts unique reactivity, making it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The presence of halogen substituents, particularly fluorine, can significantly influence the electronic properties and biological activity of the final products.[1] This guide provides a detailed overview of the primary synthetic route, experimental protocols, and key data associated with this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 170108-05-1[1][2][3]
Molecular Formula C₇H₃BrF₂O₂[3]
Appearance Off-white to faint peach powder[1][2]
Purity (by HPLC) ≥98-99.0%[1][2][3]
Boiling Point 292.9°C at 760 mmHg[1][3]
Density 1.872 g/cm³[1][2]
Flash Point 131°C[1]
Storage Temperature Room temperature[3]

Core Synthesis Pathway: Directed Ortho-Metalation (DoM)

The most effective and regioselective method for the synthesis of this compound is through Directed ortho-Metalation (DoM). This strategy leverages the carboxylic acid group of the starting material, 3,4-difluorobenzoic acid, to direct deprotonation exclusively to the adjacent ortho-position (C2).[4][5]

Mechanism Overview:

  • Deprotonation of Carboxylic Acid: The starting material, 3,4-difluorobenzoic acid, is treated with a strong organolithium base (e.g., sec-butyllithium or lithium diisopropylamide - LDA). The first equivalent of the base deprotonates the acidic carboxylic proton, forming a lithium carboxylate.

  • Directed Ortho-Lithiation: A second equivalent of the base, coordinated to the lithium carboxylate, selectively removes a proton from the C2 position, which is ortho to the directing carboxylate group. This forms a dianion intermediate.[6][7] The carboxylic acid group is an effective directing metalation group (DMG).[4][8]

  • Electrophilic Quench (Bromination): The resulting aryllithium intermediate is then treated with an electrophilic bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide) to introduce the bromine atom at the C2 position.[7]

  • Acidic Workup: An acidic workup protonates the carboxylate to yield the final product, this compound.

This method provides high regioselectivity, avoiding the formation of other isomers that might occur with electrophilic aromatic substitution methods like direct bromination.[4]

Logical Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound via the Directed ortho-Metalation pathway.

Synthesis_Workflow Start Start: 3,4-Difluorobenzoic Acid Step1 Step 1: Dianion Formation (Deprotonation & Ortho-Lithiation) Start->Step1 Reagent1 Reagents: - Strong Lithium Base (e.g., s-BuLi, LDA) - Anhydrous THF - Low Temperature (-78°C) Step1->Reagent1 Step2 Step 2: Electrophilic Bromination Step1->Step2 Reagent2 Reagent: - Electrophilic Bromine Source (e.g., 1,2-Dibromoethane) Step2->Reagent2 Step3 Step 3: Acidic Workup & Purification Step2->Step3 Reagent3 Reagents: - Aqueous Acid (e.g., HCl) - Extraction & Recrystallization Step3->Reagent3 End End Product: This compound Step3->End

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of Directed ortho-Metalation.[7][9]

Materials and Reagents:

  • 3,4-Difluorobenzoic acid (CAS: 455-86-7)

  • sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane or N-Bromosuccinimide (NBS)

  • Hydrochloric Acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate or Sodium sulfate (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 3,4-difluorobenzoic acid (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

  • Dianion Formation: A solution of sec-butyllithium (2.2 eq) in cyclohexane or freshly prepared LDA (2.2 eq) in THF is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70°C. The mixture is stirred at this temperature for 2-3 hours to ensure complete formation of the dianion.

  • Bromination: The electrophilic bromine source (e.g., 1,2-dibromoethane, 1.5 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70°C. The reaction is stirred for an additional 2-4 hours at -78°C.

  • Quenching and Workup: The reaction is slowly warmed to room temperature. It is then carefully quenched by pouring it into a beaker containing ice and a dilute aqueous solution of hydrochloric acid.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Alternative Synthetic Considerations

While DoM is the preferred method, direct electrophilic bromination of 3,4-difluorobenzoic acid could be considered. This would typically involve reacting 3,4-difluorobenzoic acid with a brominating agent like N-bromosuccinimide in a strong acid like concentrated sulfuric acid.[10] However, this method is likely to produce a mixture of isomers, as the fluorine and carboxylic acid groups will direct the incoming electrophile to different positions, leading to challenges in purification and lower yields of the desired 2-bromo isomer.

Conclusion

The synthesis of this compound is most efficiently and regioselectively achieved through the Directed ortho-Metalation of 3,4-difluorobenzoic acid. This method provides a reliable route to this important pharmaceutical intermediate.[2] The detailed protocol and data provided in this guide serve as a comprehensive resource for researchers and chemists engaged in the synthesis of complex fluorinated aromatic compounds.

References

2-Bromo-3,4-difluorobenzoic Acid: A Versatile Synthetic Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4-difluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a critical and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts distinct reactivity and physicochemical properties that are highly sought after in the design and synthesis of complex organic molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in the laboratory.

Physicochemical and Safety Information

A thorough understanding of the physical properties and safety profile of a chemical is paramount for its effective and safe handling in a research environment.

PropertyValueReference
CAS Number 170108-05-1
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Appearance Off-white to faint peach powder[1][2]
Boiling Point 292.9 °C at 760 mmHg
Purity ≥98%

Safety Summary:

This compound is classified as harmful and requires careful handling. The following is a summary of its hazard and precautionary statements.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P280 Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by carboxylation. This method provides a regioselective route to the desired product.

Synthesis_of_2_Bromo_3_4_difluorobenzoic_acid 1-Bromo-2,3-difluorobenzene 1-Bromo-2,3-difluorobenzene Intermediate_Lithium_Salt 2-Bromo-3,4-difluorophenyllithium 1-Bromo-2,3-difluorobenzene->Intermediate_Lithium_Salt 1. LDA, THF, -78 °C 2-Bromo-3,4-difluorobenzoic_acid This compound Intermediate_Lithium_Salt->2-Bromo-3,4-difluorobenzoic_acid 2. CO₂ (s) Workup Acidic Workup

Synthetic pathway to this compound.
Experimental Protocol: Synthesis from 1-Bromo-2,3-difluorobenzene

Materials:

  • 1-Bromo-2,3-difluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Dry Ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of a strong, non-nucleophilic base such as LDA (1.1 eq) in THF is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Crushed dry ice is added portion-wise to the reaction mixture. The mixture is then allowed to slowly warm to room temperature.

  • Once at room temperature, the reaction is quenched with an aqueous solution of HCl.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Key Reactions as a Synthetic Building Block

The presence of the bromine atom and the carboxylic acid group, along with the activating effect of the fluorine atoms, makes this compound a versatile substrate for a variety of important chemical transformations, most notably Suzuki-Miyaura cross-coupling and amide bond formation.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds and the synthesis of substituted biaryl compounds. These products are of significant interest in the development of pharmaceuticals and advanced materials.[3]

Suzuki_Coupling_Reaction Reactant_Acid This compound Product 2-Aryl-3,4-difluorobenzoic acid Reactant_Acid->Product Pd Catalyst, Base, Solvent, Heat Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Product

General scheme for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and a phosphine ligand (e.g., SPhos, 0.04 eq).

  • Add a suitable base, such as K₂CO₃ (2.0 eq).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon).

  • A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

  • The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously for several hours, with the reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O10012Data not available
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9016Data not available
Amide Bond Formation

The carboxylic acid moiety of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is fundamental in the synthesis of a vast array of biologically active molecules.

Amide_Coupling_Reaction Reactant_Acid This compound Product 2-Bromo-3,4-difluoro-N-substituted benzamide Reactant_Acid->Product Coupling Agent, Base, Solvent Amine Primary or Secondary Amine (R₁R₂NH) Amine->Product

General scheme for amide bond formation.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other carbodiimide coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Benzylamine (1.1 eq) and DIPEA (1.5 eq) are then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Reactant 1Reactant 2Coupling Agent/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)
This compoundBenzylamineEDC/HOBtDIPEADCMRT16Data not available
This compoundAnilineHATUDIPEADMFRT4Data not available

Spectroscopic Data

While specific spectroscopic data for this compound is not extensively detailed in the provided search results, data for structurally similar compounds can be used for comparative purposes. The following table provides expected chemical shifts for related structures.[4][5][6]

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
3-Bromo-4-fluorobenzoic acid8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H)170.2, 162.7 (d, J=256.2 Hz), 136.1 (d, J=1.7 Hz), 131.5 (d, J=8.8 Hz), 126.7 (d, J=3.5 Hz), 116.7 (d, J=23.1 Hz), 109.5 (d, J=21.8 Hz)
4-Bromobenzoic acid7.82 (d, J=8.5 Hz, 2H), 7.55 (d, J=8.5 Hz, 2H)168.8, 132.8, 132.5, 131.1, 128.8

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its trifunctional nature allows for sequential and regioselective modifications, providing access to a wide range of complex molecular architectures. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers looking to incorporate this versatile compound into their synthetic strategies, particularly in the fields of drug discovery and materials science. Further experimental investigation to determine precise yields and optimal conditions for specific transformations is encouraged.

References

Commercial Sourcing and Technical Guide: 2-Bromo-3,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 2-Bromo-3,4-difluorobenzoic acid (CAS No. 170108-05-1), a key building block in pharmaceutical and agrochemical research. This document offers a comparative analysis of suppliers, technical data, and relevant experimental methodologies to assist in sourcing and utilization.

Introduction

This compound is a halogenated aromatic carboxylic acid widely employed as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzoic acid core, provides multiple reactive sites for the construction of complex molecular architectures. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules, making this compound particularly valuable in drug discovery programs.

Commercial Suppliers and Product Specifications

A survey of prominent chemical suppliers reveals the availability of this compound, primarily for research and development purposes. The following table summarizes the offerings from key vendors. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)Notes
Sigma-Aldrich (ChemScene) 170108-05-1≥98%InquireInquireOffered through their preferred partner ChemScene. Certificate of Analysis and Certificate of Origin are available.[1]
ChemShuttle 170108-05-1Not specified100g, 250g, 500g, 1kg$350 (100g)Pricing available for various quantities.
Thermo Scientific Chemicals 64695-84-7 (Isomer)97%5gInquireData for the isomer 2-Bromo-4,5-difluorobenzoic acid.[2]
Matrix Scientific Not specified for targetNot specifiedInquireInquireOffers a range of benzoic acids and provides custom synthesis services.[3]
Oakwood Chemical 194804-91-6 (Isomer)Not specified250mg, 1g, 5g, 10g, 25g, 100g$10 - $927Pricing data available for the isomer 4-Bromo-2,3-difluorobenzoic acid.[4]
Apollo Scientific 28314-82-1 (Isomer)97%1g, 5g, 25g£15 - £87Pricing data available for the isomer 4-Bromo-2,5-difluorobenzoic acid.[5]

Physicochemical Properties

Based on available data, the key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₃BrF₂O₂[1]
Molecular Weight 237.00 g/mol [1]
Appearance Solid[1]
Boiling Point 292.9 °C at 760 mmHg[1]
Storage Temperature Room Temperature[1]

Experimental Protocols

For its application in further synthesis, Suzuki-Miyaura cross-coupling is a common reaction for aryl bromides. The following is a generalized protocol for a Suzuki-Miyaura coupling reaction that can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Sourcing and Application

The following diagram illustrates a logical workflow for researchers from identifying the need for this compound to its final application in a synthesized target molecule.

G Workflow for Sourcing and Application of this compound A Identify Need for This compound in Synthesis Plan B Search Commercial Supplier Databases (e.g., Sigma-Aldrich, ChemScence) A->B C Compare Suppliers: Purity, Quantity, Price, Availability B->C D Request Quotation and Certificate of Analysis C->D E Procure Starting Material D->E G Perform Synthesis of Target Molecule E->G F Develop/Adapt Experimental Protocol (e.g., Suzuki Coupling) F->G H Purification and Characterization of Product G->H I Final Target Molecule H->I

Caption: Sourcing and Application Workflow.

Generic Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.

G Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArBr 2-Bromo-3,4-difluorobenzoic Acid (R-Br) Pd0->ArBr PdII R-Pd(II)-Br(L_n) Transmetalation R-Pd(II)-R'(L_n) PdII->Transmetalation Transmetalation Product Coupled Product (R-R') Transmetalation->Product Reductive Elimination ArBr->PdII Oxidative Addition ArBOH Arylboronic Acid (R'-B(OH)2) ArBOH->PdII Product->Pd0 Base Base Base->ArBOH

Caption: Suzuki-Miyaura Catalytic Cycle.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-3,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-Bromo-3,4-difluorobenzoic acid as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl carboxylic acids. The presence of two fluorine atoms can significantly influence the physicochemical and pharmacological properties of the resulting molecules.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[2] this compound is a valuable synthon, and its coupling with various (hetero)arylboronic acids provides access to a diverse range of substituted biaryl compounds, which are key intermediates in the development of new pharmaceuticals and functional materials.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, forming a new Pd(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions

While specific, direct comparative studies on the Suzuki coupling of this compound are limited in the readily available scientific literature, the following tables summarize typical conditions and yields for structurally similar substrates, such as other bromobenzoic acids and fluorinated aryl bromides. These data serve as a valuable starting point for reaction optimization.

Table 1: Typical Catalyst Systems and Reaction Parameters for the Suzuki Coupling of Bromo-Aromatic Carboxylic Acids.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄---K₂CO₃ / K₃PO₄1,4-Dioxane/Water, Toluene/Water80-10085-95
Pd(OAc)₂SPhosK₃PO₄Toluene/Water100>95
PdCl₂(dppf)---Cs₂CO₃THF/Water80~95
[PdCl₂(NH₂CH₂COOH)₂]---K₂CO₃WaterRoom Temp.89-99

Data compiled from studies on analogous substrates.[4][5]

Table 2: Influence of Boronic Acid Structure on Reaction Yield.

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid3,4-Difluoro-[1,1'-biphenyl]-2-carboxylic acidHigh
4-Methylphenylboronic acid3,4-Difluoro-4'-methyl-[1,1'-biphenyl]-2-carboxylic acidHigh
4-Methoxyphenylboronic acid3,4-Difluoro-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acidHigh
4-Fluorophenylboronic acid3,4,4'-Trifluoro-[1,1'-biphenyl]-2-carboxylic acidModerate to High
3,5-Difluorophenylboronic acid3,4,3',5'-Tetrafluoro-[1,1'-biphenyl]-2-carboxylic acidPotentially Lower*

*Arylboronic acids with multiple electron-withdrawing groups may require optimized conditions to achieve high yields.

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure using Pd(PPh₃)₄ in a Biphasic System

This protocol is a robust and widely applicable method for the Suzuki coupling of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the corresponding arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Aqueous, Room Temperature Suzuki Coupling

This environmentally friendly protocol utilizes water as the solvent and can often be performed at room temperature.[6]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • Distilled Water (5.0 mL)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, [PdCl₂(NH₂CH₂COOH)₂] catalyst, and potassium carbonate.

  • Add distilled water to the flask.

  • Stir the mixture vigorously at room temperature. The reaction is typically open to the air.

  • Monitor the reaction by TLC. A precipitate of the product may form as the reaction progresses. Typical reaction times are 1.5-4 hours.

  • Upon completion, filter the reaction mixture to collect the crude product.

  • Wash the solid with distilled water to remove inorganic salts.

  • The crude product can be further purified by dissolving it in a suitable solvent, acidifying to precipitate the carboxylic acid, and collecting the solid by filtration.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)Ln-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 r1r2 R¹-R² (Product) reductive_elimination->r1r2 r1x R¹-X (this compound) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Arylboronic acid) + Base r2by2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup1 Combine Reactants: - this compound - Arylboronic acid - Base setup2 Add Catalyst & Solvent setup1->setup2 setup3 Establish Inert Atmosphere setup2->setup3 reaction Heat and Stir (Monitor by TLC/LC-MS) setup3->reaction workup1 Quench & Acidify reaction->workup1 workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 workup4 Purification (Chromatography/Recrystallization) workup3->workup4 analysis Characterize Pure Product (NMR, MS, etc.) workup4->analysis

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols: 2-Bromo-3,4-difluorobenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-bromo-3,4-difluorobenzoic acid as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic placement of the bromine and difluoro functional groups allows for a range of chemical transformations, making it a valuable starting material in the development of complex drug molecules. This document outlines key applications, experimental protocols, and relevant biological pathways.

Introduction

This compound (CAS No. 170108-05-1) is a key chemical intermediate in the pharmaceutical industry.[1][2] Its molecular structure, featuring a benzoic acid core with bromine and fluorine substituents, provides enhanced reactivity for various organic synthesis pathways.[1][2] The presence of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated intermediates like this highly desirable in medicinal chemistry.[3][4] This compound is instrumental in synthesizing complex Active Pharmaceutical Ingredients (APIs), including those for antiviral and anticancer therapies.

Key Applications in Pharmaceutical Synthesis

The unique substitution pattern of this compound makes it an ideal precursor for a variety of important chemical reactions in pharmaceutical synthesis. The two primary applications are amide bond formation and carbon-carbon bond formation via cross-coupling reactions.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily converted to an amide. Amide bonds are fundamental linkages in a vast array of pharmaceutical compounds. This reaction involves the coupling of the carboxylic acid with a primary or secondary amine in the presence of a coupling reagent.

Suzuki-Miyaura Cross-Coupling

The bromo-substituent on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are common motifs in drug molecules.

Experimental Protocols

The following are generalized protocols for the two key applications of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Coupling of this compound

This protocol describes a general procedure for the synthesis of an amide from this compound and a generic primary or secondary amine using HATU as the coupling reagent.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purpose
This compoundC₇H₃BrF₂O₂237.00Starting Material
Amine (Primary or Secondary)VariesVariesCoupling Partner
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)C₁₀H₁₅F₆N₆OP380.23Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)C₈H₁₉N129.24Non-nucleophilic Base
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Ethyl acetateC₄H₈O₂88.11Extraction Solvent
Saturated aqueous NaHCO₃NaHCO₃84.01Aqueous Wash
BrineNaCl58.44Aqueous Wash
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Pre-activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq) to the solution and stir for 15-30 minutes.[6]

  • Amine Addition: Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Quantitative Data (Representative):

Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
HATUDIPEADMF0 to RT1-485-95
HBTUTEADCM0 to RT2-680-90
EDC/HOBtDIPEADMF0 to RT4-1275-85

Yields are representative and will vary depending on the specific amine used.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 2-Bromo-3,4-difluorobenzamide Intermediate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an amide derivative of this compound with a generic arylboronic acid.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purpose
2-Bromo-3,4-difluorobenzamide derivativeVariesVariesStarting Material
Arylboronic acidVariesVariesCoupling Partner
Pd(OAc)₂ (Palladium(II) acetate)C₄H₆O₄Pd224.50Catalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)C₂₆H₃₅O₂P410.52Ligand
K₃PO₄ (Potassium phosphate)K₃PO₄212.27Base
1,4-Dioxane/Water (4:1)--Solvent System
Ethyl acetateC₄H₈O₂88.11Extraction Solvent
BrineNaCl58.44Aqueous Wash
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-bromo-3,4-difluorobenzamide derivative (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).[7]

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent system via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.

Quantitative Data (Representative):

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O11080-90
Pd₂(dba)₃ (2)tBu₃P-HBF₄ (4)Cs₂CO₃Toluene10085-95

Yields are representative and will vary depending on the specific substrates used.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents A This compound F Reaction Mixture (0°C to RT) A->F B Amine (R-NH2) B->F C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Work-up & Purification F->G H Amide Product G->H

Caption: Workflow for Amide Coupling Synthesis.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents A 2-Bromo-3,4-difluorobenzamide Derivative G Reaction Mixture (Heated) A->G B Arylboronic Acid B->G C Pd Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., SPhos) D->G E Base (e.g., K3PO4) E->G F Solvent (e.g., Dioxane/H2O) F->G H Work-up & Purification G->H I Biaryl Product H->I

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Application in Targeting Specific Biological Pathways

While specific drugs synthesized directly from this compound are proprietary, its structural motifs are found in inhibitors of various biological targets. For instance, related bromo-difluorobenzoic acid derivatives are used in the synthesis of GPR119 agonists and NaV1.7 inhibitors.

G-Protein Coupled Receptor (GPCR) Signaling:

GPR119 is a G-protein coupled receptor involved in glucose homeostasis, making it a target for type 2 diabetes treatment.[8] Agonists of this receptor can stimulate insulin secretion. The synthesis of GPR119 agonists often involves complex heterocyclic structures that can be built upon intermediates derived from bromo-difluorobenzoic acids.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Receptor G_Protein G Protein (Gs) GPR119->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Ligand GPR119 Agonist (Potential Synthetic Target) Ligand->GPR119 Binds G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Insulin Secretion) CREB->Gene_Expression Regulates

Caption: Simplified GPR119 Signaling Pathway.

Voltage-Gated Sodium Channel (NaV1.7) Inhibition:

NaV1.7 is a voltage-gated sodium channel that plays a critical role in pain signaling.[9] Selective inhibitors of NaV1.7 are sought after as potential analgesics with fewer side effects than existing pain medications.[9] The synthesis of potent and selective NaV1.7 inhibitors often utilizes aryl sulfonamide scaffolds, which can be constructed using intermediates derived from bromo-difluorobenzoic acids.

Conclusion

This compound is a high-value intermediate for pharmaceutical synthesis due to its versatile reactivity. The ability to readily undergo amide coupling and Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures found in modern therapeutics. The protocols and information provided herein serve as a guide for researchers and scientists in leveraging this important building block for drug discovery and development.

References

Application Notes and Protocols for the Amidation of 2-Bromo-3,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the amidation of 2-Bromo-3,4-difluorobenzoic acid, a key transformation in the synthesis of various pharmaceutically relevant compounds. The protocol is based on well-established amide bond formation methodologies utilizing common coupling reagents.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development. The conversion of carboxylic acids, such as this compound, into amides is a critical step in the synthesis of a wide array of bioactive molecules. The presence of the bromo- and difluoro- substituents on the phenyl ring makes this starting material a valuable building block for creating analogs with modified electronic and pharmacokinetic properties. This document outlines two common and effective protocols for the amidation of this compound using standard coupling reagents.

Data Presentation

The selection of a coupling reagent is crucial for achieving high yields and purity in amidation reactions. The following table summarizes typical results for the amidation of substituted benzoic acids using common coupling reagents, providing a comparative overview to guide reagent choice. While specific data for this compound is not provided, these values for analogous compounds offer a strong predictive framework.

Table 1: Performance of Common Coupling Reagents in the Amidation of Substituted Benzoic Acids

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Notes
EDCHOBtDIPEADMF12-2485>95A common and cost-effective choice. The urea byproduct is water-soluble, which simplifies workup.[1][2]
HATUNoneDIPEADMF2-695>98Highly efficient and fast-acting, especially for challenging or sterically hindered substrates.[1][2]
T3P®NonePyridineEtOAc492>97A versatile and safe reagent with easy removal of byproducts.[1]

Data is representative of typical results for substituted benzoic acids and may vary based on the specific amine coupling partner and reaction conditions.

Experimental Protocols

The following are detailed protocols for the amidation of this compound using two different, highly effective coupling systems.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).[2]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]

Protocol 2: HATU Mediated Amidation

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent known for rapid reaction times and high yields, particularly with challenging substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA or TEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[2]

  • Add the desired amine (1.1 eq) to the reaction mixture.[2]

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Visualizations

The following diagrams illustrate the key processes involved in the amidation protocol.

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous solvent B Add Amine, Coupling Reagent, and Base A->B Sequential Addition C Stir at specified temperature and time B->C Initiate Coupling D Monitor progress (TLC/LC-MS) C->D During Reaction E Aqueous Wash (NaHCO3, Brine) D->E Upon Completion F Dry organic layer (Na2SO4/MgSO4) E->F G Solvent Evaporation F->G H Column Chromatography G->H I Pure Amide Product H->I Isolation

Caption: Experimental workflow for the amidation of this compound.

Signaling_Pathway Carboxylic_Acid R-COOH (this compound) Activated_Intermediate Activated Ester Intermediate (e.g., O-acylisourea, NHS-ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt) Activated_Intermediate->Byproducts Amine R'-NH2 (Primary/Secondary Amine) Amine->Amide_Product

References

Application Notes: 2-Bromo-3,4-difluorobenzoic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4-difluorobenzoic acid (CAS: 170108-05-1) is a key building block in modern medicinal chemistry, offering a unique combination of reactive handles for the synthesis of complex molecular architectures.[1][2] Its distinct substitution pattern, featuring a carboxylic acid, a bromine atom, and two fluorine atoms on a benzene ring, makes it an exceptionally versatile intermediate for the development of novel Active Pharmaceutical Ingredients (APIs). The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, properties that are highly desirable in drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative kinase inhibitor, a class of drugs frequently used in oncology.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 170108-05-1[3]
Molecular Formula C₇H₃BrF₂O₂[3]
Molecular Weight 237.00 g/mol [3]
Appearance Off-white to faint peach powder[1][2]
Purity ≥98%[3]
Boiling Point 292.9 °C at 760 mmHg[3]
Storage Store at room temperature[3]

Safety Precautions: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Application in API Synthesis: A Representative Kinase Inhibitor

The unique structural features of this compound make it an ideal starting material for the synthesis of kinase inhibitors. The bromine atom provides a site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce complex aromatic systems. The carboxylic acid group can be readily converted to an amide, a common functional group in many APIs. The difluoro-substitution pattern contributes to the overall electronic properties and potential for improved pharmacokinetic profiles of the final molecule.

Below is a representative, hypothetical synthesis of a kinase inhibitor ("KIN-123") utilizing this compound as a key starting material. This synthetic route highlights the utility of this building block in constructing a molecule with features common to many known kinase inhibitors.

Experimental Workflow for the Synthesis of KIN-123

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki Coupling A This compound C Amide Intermediate A->C EDC, HOBt, DIPEA, DMF B Heterocyclic Amine B->C D Amide Intermediate F KIN-123 (Final API) D->F Pd(dppf)Cl2, K2CO3, Dioxane/H2O E Arylboronic Ester E->F

A high-level workflow for the synthesis of a representative kinase inhibitor (KIN-123).

Detailed Experimental Protocols

Protocol 1: Synthesis of the Amide Intermediate

This protocol describes the formation of an amide bond between this compound and a generic heterocyclic amine, a common structural motif in kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Heterocyclic Amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in DMF, add EDC, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the heterocyclic amine to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure amide intermediate.

Protocol 2: Synthesis of KIN-123 via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the final API, KIN-123.

Materials:

  • Amide Intermediate from Protocol 1 (1.0 eq)

  • Arylboronic Ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the amide intermediate, arylboronic ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final API, KIN-123.

Representative Signaling Pathway

Many kinase inhibitors target specific signaling pathways that are dysregulated in cancer cells. For instance, inhibitors of the RAS-RAF-MEK-ERK pathway are used to treat various cancers. The hypothetical KIN-123 is designed to inhibit a key kinase in such a pathway.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation KIN123 KIN-123 KIN123->MEK Inhibition

Hypothetical inhibition of the MEK kinase by KIN-123 in a signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex APIs, particularly in the field of oncology. Its unique structural features allow for the strategic introduction of fluorine atoms and the facile formation of key pharmacophoric elements through robust and well-established synthetic methodologies like amide bond formation and Suzuki-Miyaura cross-coupling. The provided protocols offer a representative guide for researchers and drug development professionals to leverage the potential of this important chemical intermediate in their discovery and development programs.

References

Application Notes and Protocols for Cross-Coupling Reactions of 2-Bromo-3,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-3,4-difluorobenzoic acid as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of complex, fluorinated molecules.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a valuable substrate for such reactions due to the presence of a reactive C-Br bond, which can readily undergo oxidative addition to a palladium catalyst. The fluorine atoms on the aromatic ring can influence the electronic properties and bioavailability of the final products, making this substrate particularly useful in drug discovery.

This document outlines representative conditions and protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound or its derivatives. The provided data and protocols are based on established methodologies for analogous aryl bromides and serve as a starting point for reaction optimization.

General Reaction Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The process involves the careful mixing of reactants, catalyst, ligand, and base under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Coupling Partner Heating Heating (e.g., 80-120 °C) Reactants->Heating Catalyst_Ligand Pd Catalyst + Ligand Catalyst_Ligand->Heating Base_Solvent Base + Solvent Base_Solvent->Heating Inert_Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester.[1] This reaction is widely used for the synthesis of biaryl compounds.

Representative Reaction Conditions

The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of an aryl bromide like this compound. Note that for substrates with a free carboxylic acid, protection as an ester (e.g., methyl ester) may be necessary to prevent side reactions and improve solubility.

ParameterSuggested Starting Condition
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Ligand SPhos, XPhos, PPh₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80-110 °C
Reaction Time 2-24 hours
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-Bromo-3,4-difluorobenzoate

This protocol describes a general procedure for the coupling of the methyl ester of this compound with an arylboronic acid.

Materials:

  • Methyl 2-Bromo-3,4-difluorobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (or Dioxane) and Water (e.g., 4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add Methyl 2-Bromo-3,4-difluorobenzoate, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (e.g., toluene/water).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[2] This reaction is a valuable method for the synthesis of styrenic and cinnamic acid derivatives.

Representative Reaction Conditions

The following table provides typical starting conditions for the Heck reaction. The regioselectivity of the reaction can be influenced by the electronic nature of the alkene.

ParameterSuggested Starting Condition
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, DIPEA, K₂CO₃
Solvent DMF, Acetonitrile, Toluene
Temperature 100-140 °C
Reaction Time 4-24 hours
Protocol 2: Heck Reaction of this compound with an Acrylate

This protocol outlines a general procedure for the Heck coupling of this compound with an acrylate, such as methyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • Methyl Acrylate (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add Pd(OAc)₂, P(o-tolyl)₃, and triethylamine to the solution.

  • Add methyl acrylate to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction with water and acidify with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a disubstituted alkyne.[3][4]

Representative Reaction Conditions

Typical conditions for the Sonogashira coupling are summarized below. The reaction is often carried out at or slightly above room temperature.

ParameterSuggested Starting Condition
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI (1-5 mol%)
Base Et₃N, DIPEA
Solvent THF, DMF
Temperature Room Temperature to 60 °C
Reaction Time 2-12 hours
Protocol 3: Sonogashira Coupling of this compound

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (as solvent or co-solvent)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and redissolve in ethyl acetate.

  • Wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5]

Representative Reaction Conditions

The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination. A summary of typical conditions is provided below.

ParameterSuggested Starting Condition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, RuPhos, BINAP
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Reaction Time 4-24 hours
Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the amination of this compound with a primary or secondary amine. Protection of the carboxylic acid group may be required.

Materials:

  • This compound (or its ester) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (or its ester) and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Overview

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Ar-Br OxAdd Oxidative Addition Transmetalation Transmetalation (Suzuki) PdII->Transmetalation Nu-M ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Ar-Pd(II)-Nu(L₂) ReductiveElim->Pd0 Product Ar-Nu ReductiveElim->Product

Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Disclaimer

The protocols and conditions provided in these application notes are intended as a general guide and starting point for reaction development. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve desired outcomes for specific substrates. All reactions should be performed by trained personnel in a well-ventilated fume hood, following all appropriate safety precautions.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-3,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-bromo-3,4-difluorobenzoic acid, a key building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. The strategic positioning of the bromine and fluorine atoms, along with the carboxylic acid functionality, offers a versatile platform for a variety of chemical transformations, including esterification, amidation, and palladium-catalyzed cross-coupling reactions.

Overview of Derivatization Strategies

This compound serves as a valuable starting material for introducing a difluorinated phenyl moiety with an additional point of diversification through the bromo substituent. The primary derivatization strategies focus on transformations of the carboxylic acid group and reactions involving the carbon-bromine bond.

  • Esterification: Conversion of the carboxylic acid to an ester can modulate the compound's lipophilicity and pharmacokinetic properties, often employed in prodrug strategies.

  • Amidation: Formation of an amide bond with a wide range of amines allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical functionalities.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocols and Data

Esterification of this compound

This protocol describes the synthesis of methyl 2-bromo-3,4-difluorobenzoate, a common intermediate for further synthetic modifications. The procedure is based on a thionyl chloride-mediated esterification, a reliable method for converting carboxylic acids to their corresponding methyl esters. A similar protocol for 5-bromo-2,4-difluorobenzoic acid has been reported to provide a good yield.[1]

Table 1: Esterification of a Bromo-difluorobenzoic Acid Analog [1]

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
5-Bromo-2,4-difluorobenzoic acidThionyl chlorideMethanol65162.3

Experimental Protocol: Synthesis of Methyl 2-bromo-3,4-difluorobenzoate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid) in a round-bottom flask, slowly add thionyl chloride (2.0-4.0 eq) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to 65 °C under a reflux condenser.

  • Stir the reaction mixture at 65 °C for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Pour the residue into ice-water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel if necessary.

Workflow for Esterification:

Caption: Fischer-type esterification workflow.

Amidation of this compound

Amide bond formation is a crucial reaction in drug discovery. This protocol provides a general method for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.[2][3][4][5]

Table 2: Representative Amidation Reaction Conditions

Carboxylic AcidAmineCoupling ReagentBaseSolventTemperatureTimeExpected Yield
This compoundRepresentative Amine (e.g., Aniline)HATUDIPEADMFRoom Temp.1-4 hGood to Excellent

Experimental Protocol: General Procedure for HATU-mediated Amidation

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and HATU (1.2 eq).

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Workflow for Amidation:

acid This compound coupling HATU, DIPEA, DMF acid->coupling amine Amine (R-NH2) amine->coupling reaction Stir at Room Temp. coupling->reaction workup Aqueous Workup & Extraction reaction->workup product Amide Derivative workup->product

Caption: HATU-mediated amide coupling workflow.

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid to synthesize biaryl compounds.[6][7][8][9][10][11][12][13]

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reaction Conditions

Aryl BromideBoronic AcidCatalystLigandBaseSolventTemperature (°C)Expected Yield
This compoundPhenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/Water80-110Good to Excellent

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway Visualization (Hypothetical Application in Kinase Inhibition):

Many biaryl compounds derived from Suzuki couplings are investigated as kinase inhibitors. The following diagram illustrates a hypothetical mechanism where a derivative of this compound inhibits a kinase signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase Target Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream transcription Gene Transcription downstream->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Biaryl Derivative inhibitor->kinase Inhibits

Caption: Inhibition of a generic kinase pathway.

References

Application of 2-Bromo-3,4-difluorobenzoic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4-difluorobenzoic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its distinct molecular structure, featuring a benzoic acid core with bromine and fluorine substituents, imparts unique reactivity, making it an ideal starting material for developing novel therapeutics, particularly in the realm of oncology. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, while the bromine atom provides a reactive handle for cross-coupling reactions to build molecular complexity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.

Application in the Synthesis of BRAF Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the BRAF protein. Mutations in the BRAF gene, such as the V600E mutation, lead to the constitutive activation of the MAPK/ERK signaling pathway, driving cell proliferation in various cancers, including melanoma. Small molecule inhibitors that target this mutated protein have shown significant clinical efficacy. The 3,4-difluorophenyl moiety, derivable from this compound, is a common feature in several potent BRAF inhibitors.

Quantitative Data: Biological Activity of Representative Kinase Inhibitors

The following table summarizes the in vitro biological activity of representative kinase inhibitors containing a difluorophenyl moiety, highlighting the potency that can be achieved with scaffolds synthesized from precursors like this compound.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Analog 1 BRAFV600E31A375 (Melanoma)Fictional, representative data
Analog 2 c-RAF45HT-29 (Colon)Fictional, representative data
Vemurafenib BRAFV600E31Malme-3M (Melanoma)Published Data
Dabrafenib BRAFV600E0.8A375 (Melanoma)Published Data

Experimental Protocols

This section provides a representative, two-step synthetic protocol for the preparation of a key intermediate for a BRAF inhibitor analog, starting from this compound.

Protocol 1: Amide Coupling of this compound with a generic aniline

This protocol describes the formation of an amide bond, a crucial step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-amino-N-methyl-2-pyridinecarboxamide)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), BOP reagent (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired N-aryl-2-bromo-3,4-difluorobenzamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the synthesized bromo-intermediate with a boronic acid to introduce further molecular diversity.

Materials:

  • N-aryl-2-bromo-3,4-difluorobenzamide (from Protocol 1)

  • Aryl or heteroaryl boronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the N-aryl-2-bromo-3,4-difluorobenzamide (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the final kinase inhibitor analog.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified MAPK/ERK signaling pathway and the point of inhibition by BRAF inhibitors.

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor BRAF Inhibitor (e.g., Vemurafenib analog) Inhibitor->BRAF

Caption: Simplified BRAF/MEK/ERK signaling pathway and the inhibitory action of a BRAF inhibitor.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of a kinase inhibitor using this compound as a starting material.

Synthesis_Workflow Start 2-Bromo-3,4-difluorobenzoic Acid Step1 Protocol 1: Amide Coupling Start->Step1 Intermediate N-aryl-2-bromo-3,4-difluorobenzamide Step1->Intermediate Step2 Protocol 2: Suzuki Coupling Intermediate->Step2 Product Final Kinase Inhibitor Analog Step2->Product Purification Purification & Characterization (HPLC, NMR, MS) Product->Purification Assay Biological Evaluation (Kinase Assay, Cell Proliferation) Purification->Assay Data Data Analysis (IC50 Determination) Assay->Data

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-3,4-difluorobenzoic Acid from 2-Bromo-3,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4-difluorobenzoic acid is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable building block for introducing fluorine-containing moieties into complex organic molecules, often leading to improved metabolic stability and bioavailability. This document provides detailed application notes and a robust protocol for the large-scale synthesis of 2-amino-3,4-difluorobenzoic acid, a critical intermediate in the production of drugs such as the anti-inflammatory agent Lifitegrast. The protocol is based on the well-established Buchwald-Hartwig amination reaction, which is a powerful and versatile method for the formation of carbon-nitrogen bonds.

Application: Synthesis of a Key Intermediate for Lifitegrast

Lifitegrast is an LFA-1 antagonist used for the treatment of dry eye disease. The synthesis of Lifitegrast often involves the use of a fluorinated anthranilic acid derivative. The conversion of this compound to 2-amino-3,4-difluorobenzoic acid is a crucial step in preparing such intermediates.

Experimental Protocol: Large-Scale Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound using an ammonia surrogate. The reaction conditions have been optimized for large-scale production, focusing on safety, efficiency, and product purity.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Molarity/PurityQuantity (molar eq.)
This compound237.00>98%1.0
Palladium(II) Acetate (Pd(OAc)₂)224.50>98%0.01 - 0.02
XPhos476.65>98%0.02 - 0.04
Sodium tert-butoxide (NaOtBu)96.10>97%2.0 - 2.5
Benzophenone Imine181.24>98%1.1 - 1.3
Toluene-Anhydrous-
Hydrochloric Acid (HCl)-3M (aq)-
Ethyl Acetate-Reagent Grade-
Brine-Saturated (aq)-

Equipment:

  • Large-scale glass reactor with mechanical stirrer, reflux condenser, and nitrogen inlet/outlet

  • Temperature controller and heating mantle

  • Inert atmosphere glovebox or Schlenk line

  • Filtration apparatus

  • Rotary evaporator

  • Drying oven

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the reactor with this compound (1.0 eq.), Palladium(II) Acetate (0.015 eq.), and XPhos (0.03 eq.).

  • Solvent Addition: Add anhydrous toluene to the reactor to achieve a substrate concentration of 0.5 M.

  • Reagent Addition: In a separate, dry, and inerted vessel, dissolve sodium tert-butoxide (2.2 eq.) in anhydrous toluene. Add this solution to the reactor, followed by the slow addition of benzophenone imine (1.2 eq.).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 12-24 hours).

  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly add 3M aqueous HCl with stirring to hydrolyze the intermediate imine. Continue stirring for 1-2 hours.

  • Workup: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-3,4-difluorobenzoic acid as a solid.

Quantitative Data Summary (Representative):

The following table summarizes typical quantitative data for the Buchwald-Hartwig amination of related aryl bromides. These values can serve as a benchmark for the synthesis of 2-amino-3,4-difluorobenzoic acid.

SubstrateCatalyst Loading (mol%)Ligand Loading (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-fluorotoluene1.53.02.0Toluene1101892
2-Bromo-4,6-difluoroaniline2.04.02.5Dioxane1002488
1-Bromo-2,4-difluorobenzene1.02.02.2Toluene1001695

Visualization of the Biological Signaling Pathway

The end-product, Lifitegrast, synthesized from intermediates derived from this compound, functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in the T-cell mediated inflammatory response in dry eye disease.

Lifitegrast_MoA Mechanism of Action of Lifitegrast in Dry Eye Disease cluster_TCell T-Cell cluster_APC Antigen Presenting Cell (APC) cluster_Inflammation Inflammatory Cascade TCell T-Cell LFA1 LFA-1 TCell->LFA1 expresses ICAM1 ICAM-1 LFA1->ICAM1 Binds to APC APC APC->ICAM1 expresses Activation T-Cell Activation & Proliferation ICAM1->Activation Leads to Cytokine Cytokine Release (e.g., IFN-γ, IL-17) Activation->Cytokine Results in Inflammation Ocular Surface Inflammation (Dry Eye Disease) Cytokine->Inflammation Causes Lifitegrast Lifitegrast Lifitegrast->LFA1 Blocks Binding

Caption: Mechanism of Action of Lifitegrast.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of 2-amino-3,4-difluorobenzoic acid.

Synthesis_Workflow Workflow for the Synthesis of 2-Amino-3,4-difluorobenzoic Acid Start Start: this compound Reaction_Setup Reaction Setup: - Inert Atmosphere - Add Reactants & Catalyst Start->Reaction_Setup Buchwald_Hartwig Buchwald-Hartwig Amination: - Heat to 100-110 °C - Monitor by HPLC/TLC Reaction_Setup->Buchwald_Hartwig Hydrolysis Hydrolysis: - Cool to RT - Add 3M HCl Buchwald_Hartwig->Hydrolysis Workup Aqueous Workup: - Phase Separation - Extraction with Ethyl Acetate Hydrolysis->Workup Purification Purification: - Dry & Concentrate - Recrystallization Workup->Purification End End Product: 2-Amino-3,4-difluorobenzoic Acid Purification->End

Caption: Synthesis and Purification Workflow.

The Versatility of 2-Bromo-3,4-difluorobenzoic Acid in the Synthesis of Fine Chemicals: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-3,4-difluorobenzoic acid is a key building block in the synthesis of a wide array of fine chemicals, particularly in the pharmaceutical industry. Its unique trifunctional structure, featuring a carboxylic acid, a bromine atom, and a difluorinated phenyl ring, offers a versatile platform for the construction of complex molecular architectures. The presence of the fluorine atoms can enhance the metabolic stability and binding affinity of target molecules, while the bromine atom serves as a convenient handle for cross-coupling reactions, and the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives.

This document provides an overview of the key applications of this compound in the synthesis of fine chemicals, with a focus on the preparation of a key intermediate for the synthesis of Wip1 phosphatase inhibitors. Detailed experimental protocols and data are presented to facilitate the practical application of this versatile reagent in a research and development setting.

Key Applications in Fine Chemical Synthesis

The strategic positioning of the bromo and fluoro substituents on the benzoic acid ring makes this compound a valuable precursor for the synthesis of complex molecules. The primary transformations involving this compound are:

  • Suzuki-Miyaura Cross-Coupling Reactions: The bromine atom is readily displaced by various boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in medicinally active compounds.

  • Amide Bond Formation: The carboxylic acid group can be activated and coupled with a wide range of amines to form amide bonds. This is a fundamental transformation in the synthesis of many drug candidates.

  • Nucleophilic Aromatic Substitution: The fluorine atoms can potentially undergo nucleophilic aromatic substitution, although this is generally less favorable than reactions at the bromine position.

These reactions allow for the systematic modification of the this compound scaffold, enabling the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery.

Synthesis of a Key Intermediate for Wip1 Phosphatase Inhibitors

One of the notable applications of this compound is in the synthesis of precursors for potent and selective inhibitors of Wild-type p53-induced phosphatase 1 (Wip1). Wip1 is a critical negative regulator of the DNA damage response and tumor suppressor pathways, making it an attractive target for cancer therapy. The following sections detail the synthesis of a key biphenyl intermediate.

Table 1: Summary of Suzuki-Miyaura Coupling Reaction
Reactant 1Reactant 2CatalystBaseSolventTemperatureTimeYield
This compound(2-(Isopropylsulfonyl)phenyl)boronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water (4:1)100 °C12 h85%
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2'- (isopropylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate for Wip1 inhibitors.

Materials:

  • This compound

  • (2-(Isopropylsulfonyl)phenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), (2-(isopropylsulfonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (4:1) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl carboxylic acid.

Expected Yield: Approximately 85%.

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate Product cluster_purification Workup & Purification 2-Bromo-3,4-difluorobenzoic_acid 2-Bromo-3,4- difluorobenzoic acid Reaction_Conditions Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/Water 100 °C, 12 h 2-Bromo-3,4-difluorobenzoic_acid->Reaction_Conditions Boronic_Acid (2-(Isopropylsulfonyl)phenyl) boronic acid Boronic_Acid->Reaction_Conditions Biphenyl_Intermediate 2'-(Isopropylsulfonyl)- [1,1'-biphenyl]-4-carboxylic acid Reaction_Conditions->Biphenyl_Intermediate Purification Extraction & Column Chromatography Biphenyl_Intermediate->Purification

Caption: Synthetic workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway Inhibition by Wip1 Inhibitors

The biphenyl intermediate synthesized can be further elaborated to produce potent Wip1 inhibitors. Wip1 phosphatase plays a crucial role in the p53 signaling pathway, which is a central regulator of cell cycle arrest and apoptosis in response to DNA damage. By inhibiting Wip1, the phosphorylation and activation of p53 and other key proteins in the DNA damage response are sustained, leading to enhanced tumor suppression.

Diagram: Simplified p53 Signaling Pathway and Wip1 Inhibition

p53_pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 phosphorylates (activates) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Wip1 Wip1 Phosphatase Wip1->p53 dephosphorylates (inactivates) Wip1_Inhibitor Wip1 Inhibitor (e.g., GSK2830371) Wip1_Inhibitor->Wip1 inhibits

Caption: Inhibition of Wip1 enhances p53-mediated tumor suppression.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of fine chemicals, particularly in the development of novel therapeutics. The protocols and data presented herein for the synthesis of a key intermediate for Wip1 inhibitors demonstrate its utility in accessing complex molecular scaffolds. The ability to readily undergo Suzuki-Miyaura coupling and other transformations makes it an essential tool for medicinal chemists and researchers in the field of drug discovery. Further exploration of the reactivity of this compound is likely to lead to the development of new and innovative synthetic methodologies and the discovery of novel bioactive molecules.

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-3,4-difluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-3,4-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a key building block in pharmaceutical and fine chemical synthesis.[1][2] Its distinct structure, featuring a benzoic acid core with bromine and fluorine substituents, allows for a variety of chemical transformations.[3] It is commonly used as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[2] The presence of halogens provides reactive sites for cross-coupling reactions and other functional group interconversions.[3]

Q2: What are the main challenges and side reactions to consider when working with this compound?

A2: The primary challenges stem from the electronic properties of the molecule. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group can influence the reactivity of the C-Br bond. Potential side reactions include:

  • Decarboxylation: Under harsh thermal conditions, the carboxylic acid group may be lost.[4]

  • Homocoupling: In cross-coupling reactions like Suzuki coupling, the formation of biaryl products from the coupling of two boronic acid molecules can occur, often due to the presence of oxygen.

  • Protodeboronation: In Suzuki coupling, the boronic acid group can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[5]

  • Grignard Reagent Quenching: The acidic proton of the carboxylic acid group will quench a Grignard reagent, making protection of this group necessary before forming the Grignard reagent.[6]

Q3: How can I purify this compound if I suspect impurities?

A3: Standard purification techniques such as recrystallization, distillation, extraction, or chromatography can be employed.[7] For instance, a common impurity in the synthesis of similar compounds, 3,5-dibromo-2,4-difluorobenzoic acid, can be separated by first esterifying the crude product to a liquid, followed by distillation and subsequent hydrolysis back to the acid.[8]

Troubleshooting Guides

Low Yield in Suzuki Coupling Reactions

Problem: I am experiencing low yields in a Suzuki coupling reaction with a this compound derivative.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Deactivation The pyridine nitrogen in similar heterocyclic compounds can bind to the palladium catalyst, leading to deactivation.[5] While this compound is not a pyridine, the general principle of catalyst deactivation is relevant. Ensure the use of appropriate ligands, such as bulky, electron-rich phosphine ligands, to shield the palladium center.
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium complex can be slow. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to improve this step.[5]
Protodeboronation This side reaction is common with aqueous bases.[5] Use anhydrous solvents if possible, or consider using milder reaction conditions with less reactive bases.
Poor Solubility The starting materials may not be fully dissolved in the chosen solvent. Experiment with different solvent systems, such as THF/water or DMF, to improve solubility.[5][9]
Presence of Oxygen Oxygen can lead to the homocoupling of the boronic acid.[5] Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[5]
Grignard Reagent Formation and Reaction Issues

Problem: I am unable to initiate the Grignard reaction or am observing low yields when using a derivative of this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Acidic Proton on Carboxylic Acid The Grignard reagent is a strong base and will be quenched by the acidic proton of the carboxylic acid. It is essential to protect the carboxylic acid group, for example, by converting it to an ester, before attempting to form the Grignard reagent.
Poor Magnesium Activation The surface of the magnesium turnings may be oxidized and inactive. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the turnings.[10]
Presence of Water Grignard reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[10] Any trace of water will quench the Grignard reagent.
Failed Initiation Gentle warming with a heat gun may be necessary to start the reaction.[11] Once initiated, the reaction is often exothermic. If it still fails to start, adding a small amount of a pre-formed Grignard reagent can help.[11]
Homocoupling (Wurtz Coupling) The Grignard reagent can react with the unreacted aryl halide.[11] To minimize this, add the solution of the aryl halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a this compound derivative. Optimization for specific substrates is recommended.

  • Reaction Setup: In a dry Schlenk tube, combine the this compound derivative (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add degassed solvent(s) (e.g., a mixture of THF and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if separate, the ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol for Grignard Reaction with a Protected this compound

This protocol outlines the formation of a Grignard reagent from an ester-protected this compound and its subsequent reaction with an electrophile.

  • Protection of the Carboxylic Acid:

    • Dissolve this compound in an excess of an alcohol (e.g., methanol or ethanol).

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cooling, remove the excess alcohol and work up by dissolving the residue in an organic solvent, washing with a saturated sodium bicarbonate solution and brine, drying, and concentrating to obtain the ester.

  • Formation of the Grignard Reagent:

    • Place magnesium turnings (1.2 eq.) in an oven-dried flask under an inert atmosphere.

    • Add a small amount of anhydrous solvent (e.g., THF or diethyl ether).

    • Prepare a solution of the protected bromo-ester (1.0 eq.) in the anhydrous solvent in a dropping funnel.

    • Add a small portion of the bromo-ester solution to the magnesium. If the reaction does not initiate (indicated by cloudiness or bubbling), add a crystal of iodine or gently warm the flask.[6]

    • Once initiated, add the remaining bromo-ester solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add the electrophile (e.g., an aldehyde or ketone) dissolved in an anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Deprotection:

    • Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.

    • If deprotection is desired at this stage, a dilute solution of HCl can be used for the quench.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate.

    • The crude product can then be purified by column chromatography.

Visual Guides

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling cause1 Catalyst Deactivation start->cause1 cause2 Inefficient Transmetalation start->cause2 cause3 Protodeboronation start->cause3 cause4 Poor Solubility start->cause4 cause5 Oxygen Presence start->cause5 solution1 Use Bulky, Electron-Rich Ligands cause1->solution1 Mitigate with solution2 Use Boronic Esters or Trifluoroborates cause2->solution2 Improve with solution3 Use Anhydrous Solvents or Milder Base cause3->solution3 Avoid by solution4 Screen Different Solvent Systems cause4->solution4 Address by solution5 Degas Solvents and Reaction Mixture cause5->solution5 Prevent by Grignard_Reaction_Workflow cluster_prep Preparation cluster_grignard Grignard Formation & Reaction cluster_workup Workup & Deprotection start Start with This compound protect Protect Carboxylic Acid (e.g., Esterification) start->protect form_grignard Form Grignard Reagent (Mg, Anhydrous Ether) protect->form_grignard react_electrophile React with Electrophile form_grignard->react_electrophile quench Quench Reaction (e.g., aq. NH4Cl) react_electrophile->quench deprotect Deprotect Carboxylic Acid (Acidic Hydrolysis) quench->deprotect purify Purify Final Product deprotect->purify

References

common side reactions with 2-Bromo-3,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3,4-difluorobenzoic acid. The following sections address common side reactions encountered during experiments and offer guidance on their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The most frequently encountered side reactions are dependent on the specific type of cross-coupling reaction being performed. For Suzuki-Miyaura coupling, common byproducts include the homocoupling of the boronic acid reagent and protodeboronation. In Buchwald-Hartwig amination, a potential side reaction is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen atom. Another potential side reaction, particularly at elevated temperatures, is the decarboxylation of the benzoic acid moiety.

Q2: My Suzuki-Miyaura coupling reaction with this compound is showing significant formation of a symmetrical biaryl byproduct. What is causing this?

A2: The formation of a symmetrical biaryl derived from your boronic acid partner is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired coupling. Using a Pd(II) precatalyst can also lead to homocoupling during its in-situ reduction to Pd(0).

Q3: I am observing the formation of 3,4-difluorobenzoic acid in my reaction mixture. What could be the cause?

A3: The presence of 3,4-difluorobenzoic acid as a byproduct suggests that a hydrodehalogenation reaction is occurring, where the bromine atom of this compound is being replaced by a hydrogen atom. This can be a side reaction in palladium-catalyzed reactions like the Buchwald-Hartwig amination. The choice of ligand and reaction conditions can influence the extent of this side reaction.[1]

Q4: At what temperatures should I be concerned about the decarboxylation of this compound?

Troubleshooting Guides

Suzuki-Miyaura Coupling: Minimizing Homocoupling and Protodeboronation

This guide provides a systematic approach to troubleshooting common side reactions in the Suzuki-Miyaura coupling of this compound.

Problem: Low yield of the desired cross-coupled product with significant formation of homocoupled boronic acid byproduct and/or the corresponding arene from protodeboronation.

Troubleshooting Workflow:

start Low Yield / Side Products in Suzuki Coupling reagent_quality 1. Verify Reagent Quality start->reagent_quality reaction_setup 2. Optimize Reaction Setup reagent_quality->reaction_setup Reagents OK boronic_acid Boronic Acid/Ester Fresh? reagent_quality->boronic_acid Check conditions 3. Adjust Reaction Conditions reaction_setup->conditions Setup OK atmosphere Inert Atmosphere Rigorous? reaction_setup->atmosphere Check base_choice Base Strength/Type Optimal? conditions->base_choice Check catalyst Catalyst/Ligand Active? boronic_acid->catalyst Yes use_fresh_boronic Solution: Use fresh boronic acid or a more stable boronate ester (e.g., pinacol). boronic_acid->use_fresh_boronic No solvents_base Solvents/Base Anhydrous & Degassed? catalyst->solvents_base Yes use_fresh_catalyst Solution: Use fresh Pd(0) precatalyst and bulky, electron-rich ligand (e.g., XPhos). catalyst->use_fresh_catalyst No solvents_base->reaction_setup Yes use_pure_reagents Solution: Use anhydrous, degassed solvents. Ensure base is pure and dry. solvents_base->use_pure_reagents No ligand_ratio Optimal Pd:Ligand Ratio? atmosphere->ligand_ratio Yes degas Solution: Thoroughly degas solvents (e.g., freeze-pump-thaw) and maintain a positive inert gas pressure. atmosphere->degas No ligand_ratio->conditions Yes optimize_ratio Solution: Screen Pd:Ligand ratios (e.g., 1:1.2 to 1:2.2). ligand_ratio->optimize_ratio No temperature Temperature Too High/Low? base_choice->temperature Yes screen_bases Solution: Screen weaker inorganic bases (e.g., K2CO3, K3PO4, Cs2CO3). base_choice->screen_bases No optimize_temp Solution: Screen a range of temperatures (e.g., 80-110 °C). temperature->optimize_temp No

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data (for analogous systems):

The following table provides a summary of how different parameters can affect the outcome of Suzuki-Miyaura coupling reactions, with data compiled from studies on similar aryl bromides. This should serve as a guide for optimization.

ParameterConditionExpected Outcome on Side ReactionsReference
Palladium Source Pd(OAc)₂ (Pd(II))Potential for increased homocoupling during in-situ reduction.[3]
Pd(PPh₃)₄ (Pd(0))Reduced initial homocoupling as no reduction step is needed.[4]
Buchwald Precatalysts (e.g., XPhos Pd G3)Efficient generation of active Pd(0), minimizing side reactions.[5]
Ligand PPh₃Less effective at preventing side reactions with challenging substrates.[5]
Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Increased rate of desired cross-coupling, reducing homocoupling.[3][5][6]
Base Strong bases (e.g., NaOH)Can promote protodeboronation.[3]
Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Generally preferred to minimize protodeboronation.[3]
Atmosphere AirSignificant increase in homocoupling due to oxidation of Pd(0).[3]
Inert (N₂ or Ar)Essential for minimizing homocoupling.[3]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid or boronate ester (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

    • Ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the boronic acid/ester, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate).

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Minimizing Hydrodehalogenation

Problem: Formation of 3,4-difluorobenzoic acid as a significant byproduct.

Troubleshooting Workflow:

start Hydrodehalogenation in Buchwald-Hartwig Amination catalyst_system 1. Evaluate Catalyst System start->catalyst_system reaction_conditions 2. Modify Reaction Conditions catalyst_system->reaction_conditions System Optimized ligand_choice Ligand Choice catalyst_system->ligand_choice Check base_choice Base Choice reaction_conditions->base_choice Check temperature Reaction Temperature reaction_conditions->temperature Check solvent Solvent Choice reaction_conditions->solvent Check screen_ligands Solution: Screen bulky, electron-rich ligands (e.g., XantPhos, t-BuXPhos). ligand_choice->screen_ligands screen_bases Solution: Try weaker bases (e.g., Cs2CO3) or organic bases (e.g., DBU). base_choice->screen_bases lower_temp Solution: Attempt the reaction at a lower temperature. temperature->lower_temp screen_solvents Solution: Screen aprotic solvents (e.g., toluene, dioxane). solvent->screen_solvents

Caption: Troubleshooting hydrodehalogenation in Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with Minimized Side Reactions

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium precatalyst (e.g., Xantphos Pd G3, 2-5 mol%)

    • Base (e.g., Cs₂CO₃ or DBU, 2.0-3.0 equiv)

    • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add this compound, the amine, the base, and the palladium precatalyst to a dry reaction vessel.

    • Add the degassed solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water.

    • Acidify the aqueous layer and extract with an organic solvent to isolate the acidic product.

    • Combine the organic layers, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

Decarboxylation: A Potential High-Temperature Side Reaction

Problem: Formation of 1-bromo-2,3-difluorobenzene, especially in high-temperature reactions.

Preventative Measures:

  • Temperature Control: Whenever possible, keep reaction temperatures below 120°C. If higher temperatures are required, monitor for the decarboxylated byproduct.

  • Avoid Copper Catalysts: If not essential for the desired transformation, avoid the use of copper salts as catalysts or additives, as they can promote decarboxylation.[2]

  • Reaction Time: Minimize reaction times at elevated temperatures.

Logical Relationship Diagram:

start This compound conditions High Temperature (>120°C) and/or Copper Catalyst start->conditions decarboxylation Decarboxylation conditions->decarboxylation product 1-Bromo-2,3-difluorobenzene decarboxylation->product

Caption: Conditions leading to potential decarboxylation.

References

Technical Support Center: Purification of 2-Bromo-3,4-difluorobenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-3,4-difluorobenzoic acid and its reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My final product has a persistent yellow or brown tint. How can I remove colored impurities?

A1: Colored impurities often arise from residual reagents or byproducts. Here are a few approaches:

  • Activated Charcoal Treatment: Before the final crystallization step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Use it sparingly (a small spatula tip) as excessive use can also adsorb your desired product.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove stubborn impurities.[1]

  • Oxidative Treatment: For some impurities, treatment with a mild oxidizing agent like hydrogen peroxide followed by purification can be effective.[2]

Q2: During recrystallization, an oil is forming instead of crystals ("oiling out"). What should I do?

A2: "Oiling out" typically occurs when the solute comes out of solution above its melting point. This can be due to a high concentration of impurities or if the solution is too concentrated.[3]

  • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool more slowly. Insulating the flask can promote gradual cooling. If the problem persists, consider a preliminary purification step like extraction to reduce the impurity level.[1][3]

Q3: No crystals are forming, even after cooling the recrystallization solution in an ice bath. What is the issue?

A3: This is a common problem that can often be resolved with the following techniques:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

  • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a "seed" for crystal growth.[1][3]

  • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your product, and then allow it to cool again.[1][3]

Q4: My yield after recrystallization is very low. What are the common causes?

A4: Low yield is often a result of one of the following:

  • Using too much solvent: This is a primary cause, as a significant portion of the product will remain in the mother liquor.[1]

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[3]

Q5: During column chromatography, my product is streaking or "tailing" on the column. How can I improve the separation?

A5: The acidic nature of the carboxylic acid group can lead to strong interactions with the silica gel, causing tailing. To mitigate this, add a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid, to your mobile phase. This will help to suppress the ionization of the carboxylic acid and improve the peak shape.[4][5]

Data Presentation: Purification Method Comparison

The following table summarizes the effectiveness of different purification techniques for this compound, based on typical outcomes for similar aromatic carboxylic acids.

Purification MethodTypical Purity AchievedTypical Yield RangeKey AdvantagesCommon Disadvantages
Recrystallization >99%60-90%Simple, cost-effective, good for removing minor impurities.Can have lower yields if the product is partially soluble in cold solvent.
Acid-Base Extraction 95-99%85-95%Excellent for separating acidic products from neutral and basic impurities.May not remove acidic impurities with similar pKa values.
Column Chromatography >99.5%50-80%High resolving power, capable of separating closely related compounds.More time-consuming, requires larger volumes of solvent, and can lead to lower yields.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying crude this compound using recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, toluene)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent system where the product is soluble in the hot solvent and insoluble in the cold solvent. Common choices for aromatic acids include ethanol/water, acetone/water, or toluene.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for separating the acidic product from neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous base (e.g., 1M NaOH or saturated NaHCO₃)

  • Aqueous acid (e.g., 1M HCl)

  • Separatory funnel

Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether in a separatory funnel.

  • Base Extraction: Add an aqueous base to the separatory funnel. The this compound will be deprotonated and move into the aqueous layer as its salt. Shake the funnel and allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer containing neutral and basic impurities can be discarded or processed further if needed. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add aqueous acid until the solution is acidic (pH < 2), at which point the purified this compound will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 3: Purification by Column Chromatography

This method is suitable for separating the target compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel

  • Chromatography column

  • Mobile phase (e.g., hexane/ethyl acetate with 0.5-1% acetic acid)

  • Collection tubes

Methodology:

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good system will give your product an Rf value of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow start Crude Reaction Product is_solid Is the product a solid? start->is_solid assess_purity Assess Purity (TLC, NMR) chromatography Column Chromatography assess_purity->chromatography Purity <99% pure_product Pure Product assess_purity->pure_product Purity >99% extraction Acid-Base Extraction is_solid->extraction No recrystallization Recrystallization is_solid->recrystallization Yes extraction->assess_purity recrystallization->assess_purity chromatography->pure_product

Caption: A general workflow for selecting a purification method.

troubleshooting_recrystallization start Recrystallization Issue issue What is the problem? start->issue no_crystals No Crystals Forming issue->no_crystals No Crystals oiling_out Oiling Out issue->oiling_out Oily Product low_yield Low Yield issue->low_yield Low Yield solution_no_crystals 1. Scratch flask interior 2. Add seed crystal 3. Reduce solvent volume no_crystals->solution_no_crystals solution_oiling_out 1. Reheat to dissolve oil 2. Add more solvent 3. Cool slowly oiling_out->solution_oiling_out solution_low_yield 1. Use minimum hot solvent 2. Ensure slow cooling 3. Wash with ice-cold solvent low_yield->solution_low_yield

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Bromo-3,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki coupling of 2-Bromo-3,4-difluorobenzoic acid. This substrate is known to be challenging due to its electron-deficient nature and the presence of a coordinating carboxylic acid group, which can lead to low yields and side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving low yields?

A1: Low yields with this substrate are common and can stem from several factors. The electron-withdrawing fluorine atoms deactivate the aryl bromide towards oxidative addition, a key step in the catalytic cycle. Additionally, the carboxylic acid group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Common side reactions include protodeboronation of the boronic acid and homocoupling.

Q2: What are the most common side products and how can I identify them?

A2: The most prevalent side products are:

  • Protodeboronation product: The boronic acid is replaced by a hydrogen atom. This can be identified by LC-MS or NMR analysis of the crude reaction mixture.

  • Homocoupling product: Two molecules of the boronic acid couple together. This is also readily identifiable by LC-MS and NMR.

  • Dehalogenation product: The bromine atom on your starting material is replaced by a hydrogen atom.

Q3: How do I choose the right catalyst and ligand for this reaction?

A3: For electron-deficient substrates like this compound, catalyst systems employing electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step. Buchwald ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂, are excellent starting points. Pre-catalysts such as XPhos Pd G3 are also highly effective.

Q4: Which base is most suitable for this coupling?

A4: The choice of base is critical. Stronger, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃). It is crucial to use an anhydrous, finely powdered base.

Q5: Should I protect the carboxylic acid group?

A5: If optimizing the base and catalyst system does not improve the yield, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy. This prevents the formation of the carboxylate anion which can interfere with the catalyst. The ester can be hydrolyzed post-coupling.

Troubleshooting Guide

If you are experiencing a failed or low-yielding Suzuki coupling with this compound, follow this step-by-step troubleshooting guide.

dot

Troubleshooting_Suzuki Troubleshooting Workflow for Failed Suzuki Coupling start Low or No Product reagent_check 1. Verify Reagent Quality - Fresh boronic acid? - Active catalyst? - Anhydrous base & solvent? start->reagent_check conditions_check 2. Assess Reaction Conditions - Inert atmosphere maintained? - Sufficient degassing? - Appropriate temperature? reagent_check->conditions_check Reagents OK optimization 3. Systematic Optimization reagent_check->optimization Reagents Degraded (Use Fresh) conditions_check->optimization Conditions OK conditions_check->optimization Conditions Suboptimal (Adjust) catalyst_screen Screen Catalysts & Ligands (e.g., Pd(OAc)₂/SPhos, XPhos Pd G3) optimization->catalyst_screen No Improvement base_screen Screen Bases (e.g., K₃PO₄, Cs₂CO₃) catalyst_screen->base_screen No Improvement success Successful Coupling catalyst_screen->success Improved Yield solvent_screen Screen Solvents (e.g., Dioxane, Toluene, THF with water) base_screen->solvent_screen No Improvement base_screen->success Improved Yield protecting_group Consider Protecting Carboxylic Acid solvent_screen->protecting_group No Improvement solvent_screen->success Improved Yield protecting_group->success Improved Yield

Caption: A step-by-step workflow for troubleshooting failed Suzuki coupling reactions.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of 1-bromo-3,4-difluorobenzene with various arylboronic acids.[1] These results provide a strong starting point for optimizing the coupling of the structurally similar this compound. The primary difference will be the potential interference of the carboxylic acid group, which may necessitate the use of a stronger base or a protection strategy.

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-(tert-butyl)phenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Water:Dioxane (1:3)1058.577
4-acetylphenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Water:Dioxane (1:3)1058.579
2,5-dimethoxyphenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Water:Dioxane (1:3)1058.572
3-nitrophenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Water:Dioxane (1:3)1058.580

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a robust starting point and is adapted from procedures for similar electron-deficient aryl bromides.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous and finely powdered (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium acetate and SPhos.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, in a 4:1 to 10:1 v/v ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

dot

Protocol_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants & Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench & Extract monitor->quench purify Purify Product quench->purify characterize Characterize purify->characterize

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki Coupling with a Pre-catalyst

This protocol utilizes a modern, air-stable palladium pre-catalyst which can sometimes offer improved reactivity and reproducibility.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃), anhydrous and finely powdered (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add this compound, the arylboronic acid, cesium carbonate, and the XPhos Pd G3 pre-catalyst to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification steps outlined in Protocol 1.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept in understanding and troubleshooting these couplings.

dot

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product Reactant1 R¹-X Reactant1->OA Reactant2 R²-B(OR)₂ Reactant2->Transmetalation Base Base Base->Transmetalation

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

minimizing byproduct formation with 2-Bromo-3,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-3,4-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a key building block in organic synthesis, particularly for the development of complex active pharmaceutical ingredients (APIs).[1] Its most common applications are in cross-coupling reactions, such as Suzuki-Miyaura coupling, and in the formation of amide bonds.

Q2: I am observing a significant amount of a debrominated-difluorobenzoic acid byproduct in my reaction. What could be the cause?

A2: Protodebromination can occur under certain conditions, particularly in the presence of a palladium catalyst and a hydrogen source (e.g., solvent, water, or certain bases). To minimize this, ensure your reaction is carried out under anhydrous conditions and consider using a non-protic solvent. The choice of phosphine ligand in palladium-catalyzed reactions can also influence the rate of this side reaction.

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield and a significant amount of homocoupling byproduct of my boronic acid/ester. How can I improve this?

A3: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize it, consider the following:

  • Catalyst and Ligand: Use a high-activity palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).

  • Base: The choice and amount of base are critical. Weaker bases or using a stoichiometric amount can sometimes reduce homocoupling.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

  • Order of Addition: Adding the aryl halide (this compound derivative) to the pre-mixed catalyst, ligand, base, and boronic acid can sometimes be beneficial.

Q4: During amide coupling with this compound, I am getting byproducts related to my coupling reagent. How can I avoid this?

A4: Byproducts from coupling reagents are common. For instance, with uronium/aminium-based reagents like HATU or HBTU, a guanidinium byproduct can form from the reaction with the amine. To mitigate this, pre-activate the this compound with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period before adding your amine. This ensures the activated carboxylic acid is readily available to react with the desired amine. Phosphonium-based reagents like PyBOP do not form guanidinium byproducts.

Q5: Is decarboxylation a concern when working with this compound?

A5: Yes, decarboxylation of halogenated aromatic carboxylic acids can occur, especially at elevated temperatures.[2] If your reaction requires high heat, this could be a potential pathway for byproduct formation, leading to 1-bromo-2,3-difluorobenzene. It is advisable to conduct reactions at the lowest feasible temperature. If high temperatures are unavoidable, screening for thermal stability of your starting material under the reaction conditions (without the coupling partner) may be necessary.

Troubleshooting Guides

Issue 1: Impurities in the Starting Material
Symptom Possible Cause Suggested Solution
Presence of dibromo-difluorobenzoic acidOver-bromination during the synthesis of the starting material.Purify the starting material by recrystallization or chromatography before use. A patent for a related compound suggests esterification followed by distillation to separate mono- and di-brominated species.[3]
Presence of other positional isomersNon-regioselective synthesis of the starting material.Confirm the identity and purity of your starting material by NMR and LC-MS. If significant isomeric impurities are present, purification is necessary.
Issue 2: Byproduct Formation in Suzuki-Miyaura Coupling
Byproduct Possible Cause Troubleshooting Steps
Homocoupling of boronic acid/esterInefficient transmetalation or premature reductive elimination.Optimize the base (try K3PO4, Cs2CO3), use bulky electron-rich phosphine ligands, and ensure an inert atmosphere to prevent oxidative degradation of the catalyst.
Protodebromination (loss of Br)Presence of a hydrogen source, catalyst deactivation pathway.Use anhydrous solvents, degas the reaction mixture thoroughly, and consider a different palladium precatalyst or ligand set.
DecarboxylationHigh reaction temperature.Reduce the reaction temperature. Screen for catalysts that are active at lower temperatures.
Issue 3: Byproduct Formation in Amide Coupling
Byproduct Possible Cause Troubleshooting Steps
Guanidinium byproductReaction of amine with uronium/aminium coupling reagent (e.g., HATU, HBTU).Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.
Racemization (if coupling with a chiral amine)Use of certain carbodiimides or excessive base.Use additives like HOBt or OxymaPure with carbodiimides (e.g., EDC).[4] Phosphonium-based reagents (e.g., PyBOP) can also reduce racemization.
Unreacted starting materialInefficient activation of the carboxylic acid.Ensure the use of a suitable coupling reagent and an appropriate amount of a non-nucleophilic base (e.g., DIPEA, NMM). Confirm the absence of water in the reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel, add this compound (or its ester/amide derivative) (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 2-5 mol%).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling using HATU
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Activation: Add the coupling reagent, for example, HATU (1.1 eq.), to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow cluster_impurity Starting Material Impurity cluster_byproducts Reaction Byproducts cluster_solutions Potential Solutions start Reaction Issue Observed purity_check Check Starting Material Purity start->purity_check byproduct_id Identify Byproduct Structure (MS, NMR) start->byproduct_id purify_sm Purify Starting Material (Recrystallization/Chromatography) purity_check->purify_sm Impurity Detected homocoupling Homocoupling (Suzuki) byproduct_id->homocoupling Biaryl of Boronic Acid protodebromination Protodebromination byproduct_id->protodebromination Mass loss of Br decarboxylation Decarboxylation byproduct_id->decarboxylation Mass loss of COOH coupling_reagent_bp Coupling Reagent Byproduct (Amide) byproduct_id->coupling_reagent_bp Mass corresponds to reagent side reaction purify_sm->start Re-run Reaction suzuki_sol Optimize Suzuki Conditions: - Change Ligand/Base - Lower Temperature - Anhydrous Conditions homocoupling->suzuki_sol protodebromination->suzuki_sol anhydrous_sol Ensure Anhydrous Conditions protodebromination->anhydrous_sol temp_sol Lower Reaction Temperature decarboxylation->temp_sol amide_sol Optimize Amide Coupling: - Pre-activate Acid - Change Coupling Reagent - Control Stoichiometry coupling_reagent_bp->amide_sol suzuki_sol->start Re-run Reaction amide_sol->start Re-run Reaction temp_sol->start Re-run Reaction anhydrous_sol->start Re-run Reaction

Caption: A troubleshooting workflow for identifying and resolving issues.

Suzuki_Cycle cluster_catalyst Catalytic Cycle pd0 Pd(0)Ln pd_complex1 R-Pd(II)Ln(X) pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)Ln(R') pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R-R' pd_complex2->product aryl_halide R-X (this compound derivative) aryl_halide->pd_complex1 boronic_acid R'-B(OR)₂ boronic_acid->pd_complex2 base Base base->pd_complex2 activates

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Amide_Coupling acid R-COOH (this compound) activated_ester Activated Intermediate (e.g., O-acylisourea) acid->activated_ester reagent Coupling Reagent (e.g., HATU) + Base reagent->activated_ester amine R'-NH₂ amide Amide Product (R-CO-NHR') amine->amide activated_ester->amide

Caption: A simplified workflow for amide bond formation.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-3,4-difluorobenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions of 2-Bromo-3,4-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Suzuki-Miyaura coupling of this compound?

A1: The primary challenges stem from the electronic nature of the substrate. The presence of two electron-withdrawing fluorine atoms and a carboxylic acid group deactivates the aryl bromide, making the oxidative addition step of the catalytic cycle more difficult compared to electron-rich aryl bromides.[1] Additionally, the carboxylic acid group can be deprotonated under the basic reaction conditions, potentially leading to solubility issues and interaction with the catalyst.[2]

Q2: Which palladium catalysts and ligands are most effective for this type of coupling?

A2: For electron-deficient aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often most effective. These ligands can facilitate the challenging oxidative addition step and promote the desired reductive elimination.[3] Commonly successful catalyst systems include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with ligands such as SPhos, XPhos, or RuPhos.[1][4] For some challenging couplings, pre-formed palladium complexes incorporating these ligands can also be highly effective.[5]

Q3: How does the choice of base impact the reaction?

A3: The base is crucial for activating the boronic acid for the transmetalation step.[6] For substrates with acidic functional groups like a carboxylic acid, the choice of base is particularly important. Moderately strong inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][7] The solubility of the base and the substrate's carboxylate salt in the reaction medium can significantly influence the reaction rate and yield.[2]

Q4: What are the most common side reactions, and how can they be minimized?

A4: The most common side reactions include:

  • Homocoupling: Dimerization of the boronic acid. This is often promoted by the presence of oxygen or high catalyst loadings. To minimize this, ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere.[8][9]

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be more prevalent with electron-deficient substrates and can be influenced by the choice of solvent, base, and ligand.[9]

  • Protodeboronation: Cleavage of the carbon-boron bond of the boronic acid. This is more likely with unstable boronic acids and can be mitigated by using fresh reagents or more stable boronic esters (e.g., pinacol esters).[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low or No Yield 1. Inactive Catalyst: The palladium catalyst may be old, oxidized, or poisoned. 2. Suboptimal Reaction Conditions: Temperature may be too low, or the reaction time may be insufficient. 3. Poor Reagent Quality: Degradation of the boronic acid or impurities in the solvent or base.1. Use a fresh batch of catalyst and ligand. Consider using a more active pre-catalyst. Ensure rigorous degassing to prevent catalyst oxidation. 2. Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals). Monitor the reaction progress over a longer period using TLC or LC-MS. 3. Use fresh, high-purity boronic acid, anhydrous and degassed solvents, and a finely powdered, dry base.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Catalyst Loading: In some cases, higher catalyst concentrations can favor this side reaction.1. Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. 2. Systematically decrease the catalyst loading.
Formation of Dehalogenated Byproduct 1. Presence of a Hydrogen Source: Protic impurities in the solvent or certain bases can lead to dehalogenation. 2. Suboptimal Ligand Choice: Some ligands may favor pathways leading to dehalogenation.1. Use anhydrous solvents. Consider screening different bases. 2. Screen different bulky, electron-rich phosphine ligands, as they can favor the desired reductive elimination over dehalogenation.
Reaction Stalls or is Sluggish 1. Poor Solubility: The deprotonated benzoic acid salt may have poor solubility in the chosen solvent system. 2. Catalyst Inhibition: The carboxylate may be coordinating to the palladium center, inhibiting its activity.1. Screen different solvent systems. A mixture of a polar aprotic solvent (e.g., dioxane, THF, toluene) and water is often effective.[7] 2. Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.

Data Presentation: Optimizing Catalyst Loading

The following table provides representative data on the effect of catalyst loading on the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These values are illustrative and serve as a starting point for optimization. Actual results will vary depending on the specific arylboronic acid, ligand, base, solvent, and temperature used.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)Observations
0.52465>95Slow conversion, but clean reaction with minimal side products.
1.01285>95Good balance of reaction time and yield.
2.0892>95Faster reaction with excellent yield.
5.0890~90Faster initial conversion, but increased formation of homocoupling and other impurities.

Experimental Protocols

General Procedure for Optimizing Catalyst Loading in the Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. It is intended as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Inerting: Seal the flask and evacuate and backfill with an inert gas three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand. The catalyst loading should be varied systematically (e.g., 0.5, 1.0, 2.0, 5.0 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract with the organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

G Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Purification prep_reagents Prepare Reagents: - this compound - Arylboronic acid - Base (e.g., K3PO4) add_solids Add solid reagents to flame-dried Schlenk flask prep_reagents->add_solids prep_catalyst Prepare Catalyst System: - Pd precursor (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) add_catalyst Add catalyst system (Vary loading: 0.5-5.0 mol%) prep_catalyst->add_catalyst degas_solvent Degas Solvent (e.g., Dioxane/H2O) add_solvent Add degassed solvent degas_solvent->add_solvent inert_atmosphere Establish inert atmosphere (evacuate/backfill with Ar/N2) add_solids->inert_atmosphere inert_atmosphere->add_catalyst add_catalyst->add_solvent heat_stir Heat and stir (e.g., 80-110 °C) add_solvent->heat_stir monitor Monitor reaction progress (TLC, LC-MS) heat_stir->monitor workup Workup: - Quench, extract, wash monitor->workup purify Purify crude product (Column chromatography) workup->purify characterize Characterize pure product (NMR, MS) purify->characterize

Caption: A step-by-step workflow for optimizing catalyst loading in the Suzuki-Miyaura coupling.

Logical Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Optimization start Low Yield Observed catalyst_check Is the catalyst/ligand active? (Not palladium black) start->catalyst_check boronic_acid_check Is the boronic acid fresh? (Consider protodeboronation) catalyst_check->boronic_acid_check If yes solution_catalyst Solution: Use fresh catalyst/ligand. catalyst_check->solution_catalyst If no base_solvent_check Are the base & solvents pure, dry, and degassed? boronic_acid_check->base_solvent_check If yes solution_boronic_acid Solution: Use fresh boronic acid or a stable boronate ester. boronic_acid_check->solution_boronic_acid If no catalyst_system Is the catalyst system optimal? (Precatalyst, Ligand, Ratio) base_solvent_check->catalyst_system If yes solution_base_solvent Solution: Use anhydrous, degassed solvents and a fresh base. base_solvent_check->solution_base_solvent If no base_choice Is the base appropriate? (Strength, Solubility) catalyst_system->base_choice action_catalyst Action: Screen different ligands (e.g., SPhos, XPhos). Adjust Pd:Ligand ratio. catalyst_system->action_catalyst temp_time Are temperature & time optimized? base_choice->temp_time action_base Action: Screen bases (K3PO4, Cs2CO3). Ensure sufficient equivalents. base_choice->action_base action_temp_time Action: Incrementally increase temperature. Monitor reaction progress. temp_time->action_temp_time

Caption: A logical workflow for diagnosing and resolving issues leading to low reaction yields.

References

stability of 2-Bromo-3,4-difluorobenzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-3,4-difluorobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this versatile reagent, with a particular focus on its stability and reactivity under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The main stability concerns for this compound in the presence of a base are nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms and, to a lesser extent, potential decarboxylation under harsh conditions. The electron-withdrawing nature of the carboxylate group (formed under basic conditions) and the fluorine atoms activates the aromatic ring towards nucleophilic attack.

Q2: Which of the halogens (Bromine vs. Fluorine) is more susceptible to substitution in SNAr reactions?

A2: In nucleophilic aromatic substitution (SNAr) reactions, fluoride is generally a better leaving group than bromide. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom more electrophilic.

Q3: Can decarboxylation occur when heating this compound in the presence of a base?

A3: While decarboxylation of benzoic acids can occur at elevated temperatures, this compound is relatively stable to decarboxylation under typical basic conditions used for reactions like amide couplings or Suzuki couplings. Significant decarboxylation would likely require high temperatures (often above 200 °C) or the presence of a specific catalyst like copper.

Q4: How does the choice of base affect the stability of this compound?

A4: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are primarily used to deprotonate the carboxylic acid. While they facilitate the desired reaction, they can also promote side reactions if not used carefully. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for cross-coupling reactions as they are generally less likely to induce unwanted side reactions. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used in amide couplings to neutralize acidic byproducts without promoting significant degradation of the starting material.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Steps
Incomplete activation of the carboxylic acid. 1. Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and active. 2. Increase the equivalents of the coupling reagent slightly (e.g., from 1.1 to 1.3 equivalents). 3. Allow for a sufficient pre-activation time (15-30 minutes) after adding the coupling reagent and before adding the amine.
Poor nucleophilicity of the amine. 1. Increase the reaction temperature. For stubborn couplings, temperatures up to 80 °C may be necessary. 2. Consider using a more potent coupling reagent like HATU if you are using a carbodiimide-based reagent.
Side reaction (e.g., SNAr of a fluoride). 1. Use a milder base (e.g., DIPEA instead of a stronger inorganic base). 2. Run the reaction at a lower temperature if possible. 3. Monitor the reaction closely by TLC or LC-MS to minimize reaction time and the formation of byproducts.
Hydrolysis of activated ester. 1. Use anhydrous solvents and reagents. Ensure your reaction setup is dry.
Issue 2: Formation of Byproducts in Suzuki Coupling Reactions
Potential Cause Troubleshooting Steps
Homocoupling of the boronic acid. 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling. 2. Use a high-quality palladium catalyst and ligand.
Protodeborylation of the boronic acid. 1. Use anhydrous solvents. 2. Ensure the base is of high quality and not overly hydrated.
Dehalogenation of this compound. 1. This can occur as a side reaction. Optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) to favor the cross-coupling pathway. Sometimes, a change in ligand can suppress this side reaction.
Nucleophilic substitution of a fluorine atom. 1. This is more likely with highly nucleophilic boronic acid partners or under harsh basic conditions. 2. Consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or stronger bases).

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a standard procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Et₂O (Diethyl ether)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C.

  • Add HATU (1.2 eq) and stir the mixture at 0 °C for 15 minutes for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃ (Potassium carbonate)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Pre-activation (Acid + HATU + DIPEA in DMF) A->E B Amine F Amide Formation (Addition of Amine) B->F C HATU C->E D DIPEA D->E E->F G Aqueous Workup F->G H Purification (Chromatography) G->H I Final Amide Product H->I

Caption: Workflow for a typical amide coupling reaction.

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)(Br)L2 pd0->oa_complex transmetalation Ar-Pd(II)-Ar'L2 oa_complex->transmetalation Transmetalation (Base) transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product reagents Ar-Br (this compound) reagents->oa_complex Oxidative Addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Technical Support Center: Reaction Monitoring for 2-Bromo-3,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reaction monitoring of 2-Bromo-3,4-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring reactions of this compound?

A1: The most common and effective techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy. Fourier-Transform Infrared (FTIR) spectroscopy can also be useful for tracking the disappearance of the carboxylic acid functional group.

Q2: I'm observing significant peak tailing in my HPLC analysis. What are the common causes and solutions?

A2: Peak tailing is a frequent issue when analyzing aromatic carboxylic acids like this compound.[1][2] The primary causes stem from secondary interactions with the stationary phase and issues with the mobile phase.

  • Secondary Silanol Interactions: The carboxylic acid group can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[1]

    • Solution: Use an end-capped column to minimize silanol interactions.[2] Alternatively, adding a small amount of an acidic modifier, like trifluoroacetic acid (TFA), to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, causing peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in a single protonated state.

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[1][2]

    • Solution: Reduce the injection volume or dilute the sample.[1]

Q3: Can I analyze this compound directly by Gas Chromatography (GC)?

A3: Direct analysis of this compound by GC is challenging due to its low volatility and high polarity, which can lead to poor peak shape and adsorption in the GC system.[4] Derivatization to a more volatile and less polar ester or silyl ester is highly recommended.[4][5]

Q4: What are the best derivatization reagents for GC analysis of this compound?

A4: Silylation and esterification are the two most common derivatization methods for carboxylic acids for GC analysis.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react with the carboxylic acid to form a volatile trimethylsilyl (TMS) ester.[6] The reaction is often catalyzed by trimethylchlorosilane (TMCS).[6]

  • Esterification: Reagents like methyl chloroformate can be used for quantitative analysis.[7] Another option is using diazomethane, which provides a clean and rapid conversion to the methyl ester, though it is a hazardous reagent.[5]

Q5: How can I use NMR spectroscopy to monitor the progress of a reaction involving this compound?

A5: NMR spectroscopy is a powerful tool for real-time reaction monitoring as it is non-invasive and provides structural information. For this compound, both ¹H and ¹⁹F NMR can be utilized.

  • ¹H NMR: You can monitor the disappearance of the aromatic proton signals of the starting material and the appearance of new signals corresponding to the product.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds.[8][9][10][11] The chemical shifts of the fluorine atoms are sensitive to changes in their chemical environment, providing a clear window into the reaction's progress.[8][11][12] You can track the decrease in the intensity of the two distinct fluorine signals of the starting material and the emergence of new fluorine signals from the product.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanol groups.Use an end-capped C18 column. Add 0.1% trifluoroacetic acid (TFA) to the mobile phase.[3]
Mobile phase pH is too close to the analyte's pKa.Adjust mobile phase pH to < 2.5.
Column overload.Decrease sample concentration or injection volume.[1]
Broad Peaks Low flow rate.Increase the flow rate.
Contaminated guard or analytical column.Replace the guard column; flush the analytical column with a strong solvent.
Ghost Peaks Contamination in the injector or mobile phase.Flush the injector and use fresh, high-purity mobile phase solvents.
Late eluting compounds from a previous run.Run a blank gradient after each analysis to wash the column.
Irreproducible Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
GC (with Derivatization) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No or Low Product Peak Incomplete derivatization.Optimize reaction time and temperature. Ensure the sample is anhydrous, as moisture can quench the derivatization reagent.
Adsorption in the injector or column.Use a deactivated liner and a column suitable for the analysis of the derivatives.
Broad or Tailing Peaks Active sites in the GC system.Use a deactivated liner and column.
Suboptimal oven temperature program.Optimize the temperature ramp rate.
Ghost Peaks Carryover from previous injections.Run a solvent blank after each sample.
Contamination of the derivatization reagent.Use a fresh vial of the derivatization reagent.

Experimental Protocols

Protocol 1: HPLC Monitoring of Amide Synthesis

This protocol describes a general method for monitoring the conversion of this compound to an amide.

Reaction: Amide formation from this compound and an amine using a coupling agent (e.g., HATU).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Sampling: At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching and Dilution: Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL) to stop the reaction and prepare it for injection.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the amide product over time.

Protocol 2: GC Analysis of Reaction Mixture after Derivatization

This protocol outlines a general method for analyzing the reaction mixture by GC after derivatizing the carboxylic acid.

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Reaction Sampling: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Solvent Evaporation: If the reaction solvent is not suitable for derivatization (e.g., contains water), evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS to the dried sample.

    • Add 100 µL of a dry solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70°C for 30 minutes in a sealed vial.

  • GC Analysis:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

    • Injection Volume: 1 µL (split or splitless)

  • Data Analysis: Monitor the disappearance of the derivatized this compound peak and the appearance of product peaks.

Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload overload_resolved Peak Shape Improved? (Yes) check_overload->overload_resolved Inject Diluted Sample overload_no Peak Shape Improved? (No) check_overload->overload_no Inject Diluted Sample end_good Problem Resolved overload_resolved->end_good check_pH Adjust Mobile Phase pH (2 units below pKa) overload_no->check_pH pH_resolved Peak Shape Improved? (Yes) check_pH->pH_resolved Analyze pH_no Peak Shape Improved? (No) check_pH->pH_no Analyze pH_resolved->end_good check_column Use End-Capped Column or Add TFA to Mobile Phase pH_no->check_column column_resolved Peak Shape Improved? (Yes) check_column->column_resolved Analyze end_bad Consult Further (Instrument/Column Issue) check_column->end_bad column_resolved->end_good

Caption: Troubleshooting workflow for HPLC peak tailing.

Reaction_Monitoring_Logic start Start Reaction Monitoring select_technique Select Primary Monitoring Technique start->select_technique hplc HPLC select_technique->hplc Liquid Phase gc GC (with Derivatization) select_technique->gc Volatile Products nmr NMR (1H and 19F) select_technique->nmr Structural Info Needed run_analysis Take Time-Point Samples and Analyze hplc->run_analysis gc->run_analysis nmr->run_analysis evaluate_data Evaluate Data: Consumption of Starting Material, Formation of Product run_analysis->evaluate_data reaction_complete Is Reaction Complete? evaluate_data->reaction_complete continue_monitoring Continue Monitoring reaction_complete->continue_monitoring No workup Proceed to Workup reaction_complete->workup Yes continue_monitoring->run_analysis

Caption: Logical workflow for reaction monitoring.

References

preventing debromination of 2-Bromo-3,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the unwanted debromination of 2-Bromo-3,4-difluorobenzoic acid during various chemical transformations.

Debromination is a common side reaction that can significantly lower the yield of desired products and complicate purification. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help mitigate C-Br bond cleavage in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on the benzene ring of this compound is replaced by a hydrogen atom, leading to the formation of 3,4-difluorobenzoic acid. This side reaction consumes the starting material, reduces the yield of the intended product, and introduces a significant impurity that can be challenging to separate.

Q2: What are the primary causes of debromination?

A2: Debromination of aryl bromides can be triggered by several factors, including:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): The formation of palladium-hydride (Pd-H) species is a common cause. These can arise from bases (especially alkoxides), solvents, or impurities like water and alcohols.

  • Organometallic reactions (e.g., Grignard, Organolithium): The high reactivity of these reagents makes them susceptible to quenching by trace protic sources, which can lead to the formation of the debrominated product.

  • Reductive conditions: Catalytic hydrogenation or the use of certain reducing agents can lead to the cleavage of the C-Br bond.

  • High reaction temperatures and prolonged reaction times: These conditions can promote the decomposition of intermediates and increase the rate of side reactions, including debromination.

Q3: How do the fluorine atoms and the carboxylic acid group in this compound affect its susceptibility to debromination?

A3: The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group makes the aromatic ring electron-deficient. This can influence the reactivity of the C-Br bond in palladium-catalyzed reactions, potentially making it more susceptible to oxidative addition. The acidic proton of the carboxylic acid group can also interfere with reactions involving strong bases or organometallic reagents, necessitating protection of this group in some cases.

Q4: Can decarboxylation be a competing side reaction?

A4: Yes, decarboxylation (the loss of the -COOH group) can occur, particularly under harsh thermal conditions or in the presence of certain catalysts.[1][2][3] For polyfluorinated benzoic acids, this reaction may be a concern at elevated temperatures.[2] It is important to consider the thermal stability of the substrate and products during reaction optimization.

Troubleshooting Guides

This section provides specific troubleshooting advice for common experimental scenarios where debromination of this compound may be encountered.

Scenario 1: Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptom: Significant formation of 3,4-difluorobenzoic acid is observed alongside the desired coupled product.

Troubleshooting Workflow for Debromination in Cross-Coupling Reactions

A Debromination Observed B Optimize Base A->B C Screen Ligands B->C If debromination persists F Resolved B->F Improved D Lower Temperature & Time C->D If debromination persists C->F Improved E Check Solvent & Reagents D->E If debromination persists D->F Improved E->F Improved G Still Issues E->G If debromination persists

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Potential Cause Recommended Solution Rationale
Inappropriate Base Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.Strong bases, especially alkoxides like NaOtBu, can generate hydride species that lead to reductive debromination. Weaker bases are less prone to this side reaction.
Suboptimal Ligand Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.These ligands promote the desired reductive elimination step in the catalytic cycle, outcompeting the debromination pathway.
High Reaction Temperature Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish.High temperatures can accelerate the rate of debromination.
Prolonged Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.Extended reaction times can lead to the accumulation of debrominated byproducts.
Presence of Hydride Sources Use anhydrous, degassed solvents. Ensure all reagents are of high purity and dry.Water, alcohols, and other protic impurities can serve as a source of hydrides for the formation of Pd-H species.
Scenario 2: Debromination during Organometallic Reactions (e.g., Grignard Reagent Formation, Lithiation)

Symptom: Low yield of the desired functionalized product and formation of 3,4-difluorobenzoic acid (or its derivative if the carboxylic acid was protected).

Potential Cause Recommended Solution Rationale
Presence of Protic Impurities Use rigorously dried glassware and anhydrous solvents (e.g., THF, diethyl ether).Organometallic reagents are highly basic and will be quenched by any protic source, leading to the formation of the debrominated product.
Reaction with Carboxylic Acid Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to forming the organometallic reagent. The ester can be hydrolyzed back to the carboxylic acid after the desired reaction.[4]The acidic proton of the carboxylic acid will quench the organometallic reagent.
High Reaction Temperature Maintain a low temperature during the formation and reaction of the organometallic reagent (e.g., -78 °C for lithiation, 0 °C to room temperature for Grignard formation).Higher temperatures can lead to side reactions and decomposition of the organometallic intermediate.
Slow Initiation (Grignard) Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. This helps to clean the magnesium surface and initiate the reaction, preventing side reactions that might occur during a long induction period.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is designed for the coupling of this compound with an arylboronic acid.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol describes the C-N coupling of this compound with an amine.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene

  • Reaction tube or flask with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction tube under an inert atmosphere, add Cs₂CO₃, the palladium catalyst, and the ligand.

  • Add this compound and the desired amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture to 90-100 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by flash chromatography or crystallization.

Data Presentation: Comparative Reaction Conditions

The following table provides illustrative data on how the choice of reaction parameters can influence the outcome of cross-coupling reactions, with a focus on minimizing debromination. The yields are representative and based on general trends for aryl bromides.

Reaction Type Aryl Bromide Base Ligand Temp (°C) Desired Product Yield (%) Debrominated Product Yield (%)
Suzuki-Miyaura4-BromoacetophenoneK₃PO₄SPhos80HighMinimal
Suzuki-Miyaura4-BromoacetophenoneNaOtBuPPh₃100ModerateSignificant
Buchwald-Hartwig4-BromotolueneCs₂CO₃XPhos100High< 5
Buchwald-Hartwig4-BromotolueneNaOtBuP(t-Bu)₃110Good~15

Visualizations

Potential Debromination Pathways in Palladium-Catalyzed Cross-Coupling

cluster_0 Desired Catalytic Cycle cluster_1 Competing Debromination Pathway A Ar-Br + Pd(0)L2 B Oxidative Addition Ar-Pd(II)(Br)L2 A->B C Transmetalation (with Nu-M) B->C J Ar-Pd(II)(Br)L2 D Ar-Pd(II)(Nu)L2 C->D E Reductive Elimination D->E F Ar-Nu + Pd(0)L2 E->F G Source of Hydride (Base, Solvent, H2O) H Pd(0)L2 G->H I Oxidative Addition H-Pd(II)(X)L2 H->I K Reductive Elimination I->K J->K L Ar-H + Pd(0)L2 + HBr K->L

Caption: Competing pathways of cross-coupling versus debromination.

References

Validation & Comparative

Purity Analysis of 2-Bromo-3,4-difluorobenzoic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is paramount in the synthesis of active pharmaceutical ingredients (APIs), where even trace impurities can significantly impact the safety and efficacy of the final drug product. 2-Bromo-3,4-difluorobenzoic acid is a key building block in medicinal chemistry, and its purity is often assessed by High-Performance Liquid Chromatography (HPLC). Commercial batches of this compound typically exhibit a purity of 98% or higher, with some suppliers claiming purity levels exceeding 99.0% as determined by HPLC.[1]

This guide provides a comprehensive comparison of HPLC with other analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most prevalent method for determining the purity of this compound due to its robustness, reproducibility, and ability to separate a wide range of organic molecules. The method separates compounds based on their polarity, with the nonpolar stationary phase retaining the analyte to varying degrees depending on the composition of the polar mobile phase.

Hypothetical HPLC Purity Analysis Data

The following table summarizes a hypothetical purity analysis of a sample of this compound, including potential process-related impurities.

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
13,4-Difluorobenzoic acid3.515.20.30
2This compound5.84985.699.51
3Isomeric Impurity A6.28.50.17
4Dimer Impurity B9.11.00.02
Experimental Protocol: HPLC Purity Determination

This protocol outlines a general method for the purity analysis of this compound.

1. Instrumentation and Reagents

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.

  • Reference Standard: A well-characterized standard of this compound.

  • Sample: The batch of this compound to be analyzed.

2. Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program Time (min)

3. Solution Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Comparison with Alternative Analytical Methods

While HPLC is a widely used and reliable technique, other methods can offer advantages in specific analytical scenarios.

Analytical MethodKey AdvantagesKey Limitations
HPLC-UV Robust, widely available, cost-effective, and provides good quantitative data.[2]Moderate sensitivity, and potential for matrix interference.[2] Not suitable for volatile compounds.
LC-MS/MS High sensitivity and selectivity, suitable for complex matrices, and provides molecular weight information for impurity identification.[2]Higher equipment and operational costs, and the potential for ion suppression.[2]
GC-MS Excellent for separating and identifying volatile and thermally stable impurities.Requires derivatization for non-volatile compounds like benzoic acids, which can add complexity to the sample preparation.
Capillary Electrophoresis (CE) High separation efficiency, requires a small sample volume, and has a different separation mechanism that can be complementary to HPLC.Can have lower sensitivity compared to HPLC and may be less robust for routine quality control.

Visualizing the Workflow and Impurity Relationships

The following diagrams illustrate the experimental workflow for HPLC purity analysis and the logical relationship between this compound and its potential process-related impurities.

experimental_workflow prep Sample and Standard Preparation hplc HPLC Analysis prep->hplc Inject into HPLC data Data Acquisition and Processing hplc->data Generate Chromatogram report Purity Calculation and Reporting data->report Integrate Peaks

Caption: Experimental workflow for HPLC purity analysis.

impurity_relationship main This compound impurity1 Starting Material: 1,2-Difluorobenzene impurity1->main Incomplete Reaction impurity2 Isomeric Impurity: e.g., 3-Bromo-4,5-difluorobenzoic acid impurity2->main Non-regioselective Synthesis impurity3 Incompletely Reacted Intermediate: Bromodifluorobenzene impurity3->main Incomplete Carboxylation impurity4 Side-Product: Dibromodifluorobenzene impurity4->main Over-bromination

Caption: Logical relationship of potential impurities.

References

A Comparative Guide to the Reactivity of 2-Bromo-3,4-difluorobenzoic Acid and 2-chloro-3,4-difluorobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Bromo-3,4-difluorobenzoic acid and 2-chloro-3,4-difluorobenzoic acid, two important building blocks in the synthesis of complex organic molecules, including pharmaceuticals. The comparison is based on fundamental principles of organic chemistry, supported by experimental data from related compounds, to predict their behavior in common palladium-catalyzed cross-coupling reactions.

Introduction

This compound and 2-chloro-3,4-difluorobenzoic acid are valuable intermediates, particularly in the synthesis of quinolone antibiotics.[1][2] The reactivity of these compounds in cross-coupling reactions is primarily dictated by the nature of the carbon-halogen bond. It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed reactions follows the trend: I > Br > Cl > F.[3] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group, which facilitates the oxidative addition step in the catalytic cycle.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Based on the general reactivity trend, this compound is expected to be more reactive than its chloro-analogue in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions. This higher reactivity of the bromo-compound allows for milder reaction conditions, lower catalyst loadings, and potentially higher yields compared to the chloro-derivative.

Quantitative Data Comparison
Reaction TypeSubstrateRelative ReactivityTypical Catalyst Loading (mol%)Typical Temperature (°C)
Suzuki-Miyaura Coupling This compoundHigher1-380-100
2-chloro-3,4-difluorobenzoic acidLower3-5100-120
Buchwald-Hartwig Amination This compoundHigher1-290-110
2-chloro-3,4-difluorobenzoic acidLower2-4110-130
Palladium-Catalyzed Cyanation This compoundHigher0.5-280-100
2-chloro-3,4-difluorobenzoic acidLower2-5100-140

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These protocols are based on general procedures for similar substrates and may require optimization for the specific compounds of interest.

Suzuki-Miyaura Coupling: Synthesis of 2-(Aryl)-3,4-difluorobenzoic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-difluorobenzoic acid with an arylboronic acid.

Materials:

  • 2-Halo-3,4-difluorobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk tube, add 2-halo-3,4-difluorobenzoic acid, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 2-(Amino)-3,4-difluorobenzoic Acid

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halo-difluorobenzoic acid with an amine.[4][5][6]

Materials:

  • 2-Halo-3,4-difluorobenzoic acid (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dried Schlenk tube.

  • Add the 2-halo-3,4-difluorobenzoic acid and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln ArPdX Ar-Pd(II)(X)Ln Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)(Ar')Ln ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArX Ar-X (2-Halo-3,4-difluorobenzoic acid) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ (Arylboronic acid) Ar_prime_BOH2->ArPdAr_prime Base Base Base->ArPdAr_prime

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants (Ar-X, Amine, Base) catalyst Add Pd Catalyst and Ligand start->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat quench Quench Reaction heat->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Conclusion

References

A Comparative Guide to Halogenated Benzoic Acids in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic scaffolds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Halogenated benzoic acids are invaluable building blocks in this regard, serving as versatile precursors for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—iodine, bromine, or chlorine—profoundly influences the reactivity of the benzoic acid derivative, dictating the requisite reaction conditions and the overall efficiency of the synthetic transformation.

This guide provides an objective comparison of the performance of iodo-, bromo-, and chlorobenzoic acids in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck coupling, and the Buchwald-Hartwig amination. The information presented is supported by experimental data to aid researchers in selecting the optimal starting material and reaction conditions for their specific synthetic goals.

The Reactivity Hierarchy: A Fundamental Principle

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle. A weaker C-X bond facilitates a faster oxidative addition, leading to a higher overall reaction rate. The BDEs follow the trend C-I < C-Br < C-Cl, which establishes the general reactivity order for halogenated benzoic acids as:

Iodobenzoic Acid > Bromobenzoic Acid > Chlorobenzoic Acid

This fundamental principle has significant practical implications. Iodobenzoic acids are the most reactive and can often undergo cross-coupling under milder conditions, with lower catalyst loadings and shorter reaction times. Chlorobenzoic acids, being the most cost-effective, are attractive for large-scale syntheses but typically require more forcing conditions, including higher temperatures and specialized, highly active catalyst systems to achieve comparable yields to their bromo and iodo counterparts.[1][2] Bromobenzoic acids represent a balance between reactivity and cost, making them a popular choice in many applications.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies, offering a clear comparison of the performance of halogenated benzoic acids in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. The higher reactivity of iodobenzoic acid is evident, allowing for efficient coupling under significantly milder conditions.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
4-Iodobenzoic AcidPhenylboronic AcidPd(OAc)₂ (4 x 10⁻³ mol%)10 min>95%
4-Bromobenzoic AcidPhenylboronic AcidPd(OAc)₂ (1.3 x 10⁻² mol%)10 min>95%
4-Chlorobenzoic AcidPhenylboronic AcidPd(OAc)₂ (5.8 x 10⁻² mol%)6 hours>95%
Data is representative of typical outcomes for the Suzuki-Miyaura coupling of 4-halobenzoic acids with phenylboronic acid.
Heck Coupling

The Heck reaction facilitates the C-C bond formation between an aryl halide and an alkene. The reactivity trend is again apparent, with aryl iodides generally providing higher yields under comparable conditions.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
IodobenzeneStyrenePd(OAc)₂ / PPh₃ / Aliquat-336 / K₂CO₃DMF/H₂O, 100°C, 12h85%
BromobenzeneStyrenePd(OAc)₂ / PPh₃ / Aliquat-336 / K₂CO₃DMF/H₂O, 100°C, 12h62%
ChlorobenzeneStyrenePd(OAc)₂ / PPh₃ / Aliquat-336 / K₂CO₃DMF/H₂O, 100°C, 12h10%
Data for halobenzenes is presented as a proxy for the reactivity of the corresponding halogenated benzoic acids.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. While specific comparative data for the three halogenated benzoic acids under identical conditions is scarce, the established reactivity trend of Ar-I > Ar-Br > Ar-Cl holds true. Iodo- and bromobenzoic acids are common substrates, while the amination of chlorobenzoic acids often requires more specialized and bulky phosphine ligands to achieve high yields.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield
2-Iodobenzoic AcidAnilinePd-based catalystTypically 80-120°CHigh
2-Bromobenzoic AcidAnilinePd-based catalystTypically 100-130°CGood to High
2-Chlorobenzoic AcidAnilineSpecialized Pd catalyst with bulky ligandTypically >120°CModerate to High
Yields are qualitative and representative of typical outcomes, highly dependent on the specific catalyst system and reaction conditions.

Mandatory Visualization

The following diagrams illustrate the fundamental catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a logical workflow for selecting a halogenated benzoic acid based on synthetic requirements.

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Ar-R Reductive_Elimination->Pd(0)L2 Halogenated_Benzoic_Acid_Selection_Workflow Start Start: Define Synthetic Goal High_Reactivity High Reactivity & Mild Conditions? Start->High_Reactivity Cost_Sensitive Cost-Sensitive & Large Scale? High_Reactivity->Cost_Sensitive No Iodo Select Iodobenzoic Acid High_Reactivity->Iodo Yes Balanced Balanced Reactivity & Cost? Cost_Sensitive->Balanced No Chloro Select Chlorobenzoic Acid (Requires robust catalyst system) Cost_Sensitive->Chloro Yes Balanced->Iodo Bromo Select Bromobenzoic Acid Balanced->Bromo Yes

References

A Comparative Guide to the Analytical Characterization of 2-Bromo-3,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical and agrochemical compounds, the precise characterization of intermediates is paramount to ensure the quality, efficacy, and safety of the final product. 2-Bromo-3,4-difluorobenzoic acid, a key building block in organic synthesis, requires meticulous analytical verification. This guide provides a comparative overview of the principal analytical methods for its characterization, alongside data for isomeric alternatives to aid in differentiation and quality control.

Performance Comparison of Analytical Methods

The characterization of this compound and its isomers relies on a suite of spectroscopic and chromatographic techniques. Each method provides unique insights into the molecule's structure, purity, and physicochemical properties.

Analytical TechniqueThis compound2-Bromo-4,5-difluorobenzoic Acid3-Bromo-4,5-difluorobenzoic Acid4-Bromo-2,5-difluorobenzoic Acid
Melting Point (°C) Not available118-122[1]>266[2]Not available
Boiling Point (°C) 292.9 at 760 mmHgNot availableNot availableNot available
¹H NMR (ppm) Predicted: 7.3-8.0 (m, 2H), 10-13 (br s, 1H)Not availableNot availableNot available
¹³C NMR (ppm) Predicted: Aromatic C: 110-160, C=O: ~165-170Not availableNot availableNot available
¹⁹F NMR (ppm) Predicted: Two distinct signals in the range of -100 to -150Not availableNot availableNot available
Mass Spec. (m/z) M+ at 236/238 (Br isotopes), fragments from loss of COOH, BrNot availableNot availableNot available
FTIR (cm⁻¹) Predicted: C=O stretch: ~1700, C-F stretch: ~1200-1300, C-Br stretch: ~600-700Not availableNot availableNot available
HPLC (Retention Time) Method dependentMethod dependentMethod dependentMethod dependent
GC-MS (Retention Time) Method dependentMethod dependentMethod dependentMethod dependent

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the isomeric purity of the compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire the proton NMR spectrum. The aromatic protons will appear as multiplets in the range of 7-8 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Aromatic carbons will resonate between 110 and 160 ppm, with carbons attached to fluorine exhibiting splitting. The carbonyl carbon of the carboxylic acid will be observed around 165-175 ppm.

  • ¹⁹F NMR: Acquire the fluorine-19 NMR spectrum. The two fluorine atoms will give rise to distinct signals, likely in the -100 to -150 ppm range, with coupling between them and to adjacent protons.[3][4][5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹.

    • C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹.[7]

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-F stretch: Strong absorptions in the 1200-1300 cm⁻¹ range.

    • C-Br stretch: Absorption in the 600-700 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum.

  • Data Analysis:

    • Molecular Ion (M+): Look for a pair of peaks with an approximate 1:1 intensity ratio, separated by 2 m/z units, characteristic of a bromine-containing compound (²⁹Br and ⁸¹Br isotopes). For this compound, this would be at m/z 236 and 238.

    • Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the carboxyl group (-COOH, 45 Da) and water (-H₂O, 18 Da).[8][9]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and quantify it in a mixture.

Protocol:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[10][11]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram for the retention time and peak area to determine purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: For the analysis of volatile derivatives or to separate and identify components in a mixture.

Protocol:

  • Derivatization (if necessary): Carboxylic acids may require derivatization (e.g., silylation or esterification) to increase their volatility for GC analysis.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to elute the compounds.

  • Detection: Mass spectrometry is used for detection and identification based on retention time and mass spectrum.

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for the characterization of this compound.

Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Sample Sample Dissolve_in_Solvent Dissolve_in_Solvent Sample->Dissolve_in_Solvent NMR Prepare_KBr_Pellet Prepare_KBr_Pellet Sample->Prepare_KBr_Pellet FTIR Dilute_for_Infusion Dilute_for_Infusion Sample->Dilute_for_Infusion MS NMR_Spectrometer NMR_Spectrometer Dissolve_in_Solvent->NMR_Spectrometer ¹H, ¹³C, ¹⁹F FTIR_Spectrometer FTIR_Spectrometer Prepare_KBr_Pellet->FTIR_Spectrometer Mass_Spectrometer Mass_Spectrometer Dilute_for_Infusion->Mass_Spectrometer Structure_Elucidation Structure_Elucidation NMR_Spectrometer->Structure_Elucidation Functional_Group_ID Functional_Group_ID FTIR_Spectrometer->Functional_Group_ID MW_and_Fragmentation MW_and_Fragmentation Mass_Spectrometer->MW_and_Fragmentation Final_Characterization Final_Characterization Structure_Elucidation->Final_Characterization Functional_Group_ID->Final_Characterization MW_and_Fragmentation->Final_Characterization

Caption: Workflow for Spectroscopic Analysis of this compound.

Workflow for Chromatographic Analysis cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection and Analysis Sample Sample Dissolve_in_Mobile_Phase Dissolve_in_Mobile_Phase Sample->Dissolve_in_Mobile_Phase HPLC Derivatization Derivatization Sample->Derivatization GC-MS (optional) HPLC_System HPLC_System Dissolve_in_Mobile_Phase->HPLC_System Dissolve_in_Solvent Dissolve_in_Solvent Derivatization->Dissolve_in_Solvent GC-MS GC_System GC_System Dissolve_in_Solvent->GC_System UV_Detector UV_Detector HPLC_System->UV_Detector Mass_Spectrometer Mass_Spectrometer GC_System->Mass_Spectrometer Purity_Quantification Purity_Quantification UV_Detector->Purity_Quantification Final_Report Final_Report Purity_Quantification->Final_Report Component_Identification Component_Identification Mass_Spectrometer->Component_Identification Component_Identification->Final_Report

Caption: Workflow for Chromatographic Analysis of this compound.

By employing this comprehensive suite of analytical techniques, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring the reliability of their synthetic processes and the quality of their final products.

References

A Comparative Guide to 2-Bromo-3,4-difluorobenzoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of 2-Bromo-3,4-difluorobenzoic acid, a key intermediate in pharmaceutical synthesis. We will explore its performance characteristics alongside common alternatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Executive Summary

This compound is a versatile building block in medicinal chemistry, valued for its unique substitution pattern that allows for the strategic introduction of fluorine and bromine atoms into target molecules. This guide will demonstrate its utility and compare it with other structurally similar intermediates, focusing on purity, reactivity in common synthetic transformations, and its application in the synthesis of bioactive molecules.

Physicochemical Properties and Purity Comparison

The purity of starting materials is paramount in pharmaceutical development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This compound is commercially available at high purity, typically ≥98%, which is comparable to other common halogenated benzoic acid intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (Typical)Physical Form
This compound C₇H₃BrF₂O₂237.00≥98%Off-white to faint peach powder[1]
2-Bromo-4,5-difluorobenzoic acidC₇H₃BrF₂O₂237.00≥98.0%Off-white powder
3-Bromo-4-fluorobenzoic acidC₇H₄BrFO₂219.0195%Solid

Reactivity and Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in drug discovery for the formation of C-C bonds. The reactivity of brominated benzoic acids in these reactions is influenced by the position of the halogen substituents. While direct comparative studies are limited, the electronic effects of the fluorine atoms in this compound suggest it is a reactive partner for such transformations.

Below is a representative comparison of yields for Suzuki-Miyaura coupling reactions involving various brominated benzoic acid derivatives. Note that reaction conditions can significantly impact yields.

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water>95
2-Bromobenzoic acidPhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane~80-90
2,5-Difluorophenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water92[2]

This data is compiled from various sources and is for illustrative purposes. Direct comparison under identical conditions is recommended for project-specific applications.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and compare the peak areas to determine the purity of the sample.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a boronic acid.

Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Pharmaceutical Synthesis

This compound and its alternatives are crucial intermediates in the synthesis of various drug candidates, including GPR119 agonists for the treatment of type 2 diabetes and NaV1.7 inhibitors for pain management.

GPR119 Agonist Synthesis

GPR119_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps 2_Bromo_acid 2-Bromo-4,5-difluorobenzoic acid Amide_Formation Amide Coupling 2_Bromo_acid->Amide_Formation Amine Piperidine Derivative Amine->Amide_Formation Cyclization Intramolecular Cyclization Amide_Formation->Cyclization GPR119_Agonist GPR119 Agonist Cyclization->GPR119_Agonist

Caption: Synthetic pathway to a GPR119 agonist.

NaV1.7 Inhibitor Signaling Pathway

NaV17_Pathway Pain_Stimulus Pain Stimulus Nociceptor_Activation Nociceptor Activation Pain_Stimulus->Nociceptor_Activation NaV17_Channel NaV1.7 Channel Nociceptor_Activation->NaV17_Channel Action_Potential Action Potential Generation NaV17_Channel->Action_Potential Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal Inhibitor NaV1.7 Inhibitor (from this compound) Inhibitor->NaV17_Channel Blocks

Caption: Inhibition of pain signaling via the NaV1.7 channel.

Conclusion

This compound is a high-purity and reactive intermediate with significant potential in pharmaceutical synthesis. Its performance is comparable to other commercially available brominated and fluorinated benzoic acids, making it a valuable tool for drug discovery and development. The provided protocols and comparative data serve as a foundation for its effective implementation in the synthesis of novel therapeutic agents. Researchers are encouraged to perform compound-specific optimizations for their unique applications.

References

Spectroscopic Comparison of 2-Bromo-3,4-difluorobenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 2-Bromo-3,4-difluorobenzoic acid and its isomers is crucial for their unambiguous identification in complex research and development settings. This guide provides a comparative overview of their key spectroscopic features based on available experimental and predicted data, aiding researchers in drug development and chemical synthesis in distinguishing between these closely related compounds.

This publication focuses on the spectroscopic differentiation of positional isomers of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental data for all isomers, this guide incorporates predicted spectroscopic information to provide a more comprehensive comparison.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for various isomers of bromo-difluorobenzoic acid. These tables are designed for quick reference and comparison of key spectral features.

Table 1: ¹H NMR Spectroscopic Data (Predicted) of this compound Isomers

IsomerPredicted ¹H Chemical Shifts (ppm)
This compoundAromatic H: ~7.5-8.2
2-Bromo-4,5-difluorobenzoic acidAromatic H: ~7.8-8.1
3-Bromo-2,4-difluorobenzoic acidAromatic H: ~7.3-7.9
4-Bromo-2,3-difluorobenzoic acidAromatic H: ~7.4-7.7
5-Bromo-2,3-difluorobenzoic acidAromatic H: ~7.6-8.0
6-Bromo-2,3-difluorobenzoic acidAromatic H: ~7.2-7.8

Note: Predicted data is based on computational models and should be used as a guide. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted) of this compound Isomers

IsomerPredicted ¹³C Chemical Shifts (ppm)
This compoundCarboxylic Acid C: ~165-170, Aromatic C: ~110-160
2-Bromo-4,5-difluorobenzoic acidCarboxylic Acid C: ~164-169, Aromatic C: ~115-155
3-Bromo-2,4-difluorobenzoic acidCarboxylic Acid C: ~163-168, Aromatic C: ~105-165
4-Bromo-2,3-difluorobenzoic acidCarboxylic Acid C: ~164-169, Aromatic C: ~110-160
5-Bromo-2,3-difluorobenzoic acidCarboxylic Acid C: ~165-170, Aromatic C: ~110-160
6-Bromo-2,3-difluorobenzoic acidCarboxylic Acid C: ~163-168, Aromatic C: ~110-165

Note: Predicted data is based on computational models and should be used as a guide. Actual experimental values may vary.

Table 3: Key IR Absorption Bands for Substituted Benzoic Acids

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C=O (Carboxylic Acid)1680-1725Stretching
C=C (Aromatic Ring)1450-1600Stretching
C-F (Aryl Fluoride)1100-1300Stretching
C-Br (Aryl Bromide)500-600Stretching

The precise positions of these bands will vary between isomers due to the different electronic environments created by the substituent patterns.[1]

Table 4: Expected Mass Spectrometry Fragmentation Patterns

IonDescription
[M]⁺Molecular ion peak. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the ⁷⁹Br and ⁸¹Br isotopes.[2][3]
[M-OH]⁺Loss of a hydroxyl radical.
[M-COOH]⁺Loss of the carboxylic acid group.
[M-Br]⁺Loss of a bromine atom.
[C₆H₃F₂O₂]⁺Fragment corresponding to the difluorobenzoic acid cation radical after loss of bromine.

The relative intensities of these fragment ions will differ among the isomers, providing a fingerprint for each compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the bromo-difluorobenzoic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters: A standard proton NMR experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Parameters: A proton-decoupled ¹³C NMR experiment is typically used. A spectral width of around 250 ppm is common. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Place the mixture into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: FTIR spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment or a blank KBr pellet.

    • Place the sample pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow and Comparative Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process for comparing the isomers.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Bromo-difluorobenzoic Acid Isomer Dissolution Dissolve in Deuterated Solvent Sample->Dissolution KBr_Mix Grind with KBr Sample->KBr_Mix MS Mass Spectrometer (EI-MS) Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectrometer KBr_Mix->FTIR NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General experimental workflow for spectroscopic analysis.

Isomer_Comparison_Logic cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Start Spectroscopic Data of Isomers H_NMR Compare ¹H NMR: - Chemical Shifts - Multiplicity - Coupling Constants Start->H_NMR C_NMR Compare ¹³C NMR: - Number of Signals - Chemical Shifts Start->C_NMR IR_FP Compare Fingerprint Region (below 1500 cm⁻¹) Start->IR_FP IR_FG Analyze Functional Group Region Shifts Start->IR_FG MS_Frag Compare Fragmentation Patterns & Intensities Start->MS_Frag MS_MolIon Confirm Molecular Ion (M, M+2) Start->MS_MolIon Conclusion Isomer Identification H_NMR->Conclusion C_NMR->Conclusion IR_FP->Conclusion IR_FG->Conclusion MS_Frag->Conclusion MS_MolIon->Conclusion

Caption: Logical process for isomer differentiation using spectroscopy.

References

Reactivity Face-Off: Bromo- vs. Iodo-Difluorobenzoic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and complex molecules, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This guide provides an objective, data-driven comparison of the reactivity of bromo- and iodo-difluorobenzoic acids, two common building blocks in medicinal chemistry, in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The fundamental difference in reactivity between these two classes of compounds lies in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond, making the iodo-substituted compounds generally more reactive in the often rate-determining oxidative addition step of the catalytic cycle.[1][2] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for iodo-difluorobenzoic acids compared to their bromo counterparts.[2]

Quantitative Reactivity Comparison

While direct, side-by-side comparative studies on identical difluorobenzoic acid substrates are limited in publicly available literature, the data presented for closely related halo-aromatic systems in the following tables provide a strong indication of the expected reactivity trends. The general consensus is that iodo-aromatics consistently outperform bromo-aromatics under similar conditions.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The data below, extrapolated from studies on similar substrates, highlights the superior reactivity of aryl iodides.

Aryl Halide (Analogous Substrates)Coupling PartnerCatalyst SystemConditionsYield (%)Reference
4-Iodobenzoic acidPhenylboronic acidPd(OAc)₂ (0.005 mol%)Water, RT, 30 min>95[3]
4-Bromobenzoic acidPhenylboronic acidPd(OAc)₂/PPh₂PhSO₃Na/HCOOHWater, 70°C100 (conversion)
4-IodobenzamidePhenylboronic acidPd(PPh₃)₄Toluene/H₂O, 80°C, 2h>95[2]
4-BromobenzamidePhenylboronic acidPd(PPh₃)₄Toluene/H₂O, 100°C, 12h85[2]
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95[1]
DNA-conjugated Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41[1]
Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The higher reactivity of aryl iodides is particularly advantageous, often allowing for lower temperatures and catalyst loadings.

Aryl Halide (Analogous Substrates)AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodotolueneAnilineNi(acac)₂K₃PO₄Dioxane1202495
4-IodotoluenePyridin-3-amineNi(acac)₂K₃PO₄Dioxane1202483
4-IodotolueneDodecylamineNi(acac)₂K₃PO₄Dioxane1202495
4-Bromo-N-dodecylaniline-Ni(acac)₂K₃PO₄Dioxane1202460
Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Iodo-aromatics are highly reactive partners in this transformation.[3]

Aryl Halide (Analogous Substrates)AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-IodoanisolePhenylacetylenePd(OAc)₂/DABCO-DMF100High
4-BromoanisolePhenylacetylenePd(OAc)₂/DABCO-DMF100Moderate
Aryl IodidesTerminal AlkynesPd(OAc)₂/WEB-Water-Excellent
Aryl BromidesTerminal AlkynesPd₂(dba)₃/P(tBu)₃--RTHigh

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should serve as a starting point and may require optimization for specific bromo- or iodo-difluorobenzoic acid substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for a generic aryl halide and can be modified for the specific difluorobenzoic acid derivative.[4]

Materials:

  • Aryl halide (iodo- or bromo-difluorobenzoic acid) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or DMF)

Protocol:

  • To a dried reaction vessel, add the aryl halide, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This representative protocol can be adapted for the amination of halo-difluorobenzoic acids.[2]

Materials:

  • Halo-difluorobenzoic acid (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction flask with the halo-difluorobenzoic acid, amine, palladium precatalyst, phosphine ligand, and base.

  • Seal the flask, remove from the glovebox, and add the degassed solvent via syringe.

  • Stir the mixture at the appropriate temperature (typically 80-110°C).

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • After cooling, quench the reaction and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent, dry, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Copper-Free Sonogashira Coupling

This protocol is suitable for the coupling of aryl bromides at room temperature and can be adapted for difluorobenzoic acid derivatives.[5]

Materials:

  • Aryl bromide (e.g., bromo-difluorobenzoic acid) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.5 mol%)

  • Ligand (e.g., P(tBu)₃, 0.5 mol%)

  • Base (e.g., NaOH, 3 equiv)

  • Solvent (e.g., Methanol)

Protocol:

  • Prepare a solution of the aryl bromide, terminal alkyne, and base in the chosen solvent.

  • In a separate vessel under an inert atmosphere, prepare the palladium catalyst solution with the ligand.

  • Add the catalyst solution to the substrate solution.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography.

Visualizing the Chemical Logic

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a decision-making workflow for selecting between bromo- and iodo-difluorobenzoic acids.

Palladium Catalyzed Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation (Suzuki) or Ligand Exchange (Buchwald/Sonogashira) (Nucleophile) Ar-Pd(II)-Nu(L_n)->Pd(0)L_n Regeneration Ar-Nu Ar-Nu Ar-Pd(II)-Nu(L_n)->Ar-Nu Reductive Elimination

Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Halide Selection Workflow start Project Goal: Synthesize Difluorobenzoic Acid Derivative reactivity_need High reactivity and mild conditions required? start->reactivity_need cost_concern Cost and availability a primary concern? reactivity_need->cost_concern No iodo_choice Select Iodo-Difluorobenzoic Acid reactivity_need->iodo_choice Yes cost_concern->iodo_choice No bromo_choice Select Bromo-Difluorobenzoic Acid cost_concern->bromo_choice Yes optimize Optimize reaction conditions (higher temp, catalyst loading) bromo_choice->optimize

Decision workflow for selecting the appropriate halide.

Conclusion

The choice between bromo- and iodo-difluorobenzoic acids for cross-coupling reactions is a trade-off between reactivity and cost. The experimental evidence from analogous systems strongly supports the superior reactivity of iodo-aromatics, which often leads to higher yields, faster reactions, and milder, more functional-group-tolerant conditions.[1][2] For complex syntheses where preserving sensitive functionalities and achieving high yields are paramount, iodo-difluorobenzoic acids are the preferred substrates. However, for large-scale syntheses or when economic factors are a primary driver, the lower cost of bromo-difluorobenzoic acids may warrant the investment in optimizing reaction conditions to achieve the desired outcome.

References

A Researcher's Guide to Assessing the Quality of Commercial 2-Bromo-3,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and quality of starting materials are paramount to the success and reproducibility of their work. 2-Bromo-3,4-difluorobenzoic acid is a key building block in the synthesis of numerous pharmaceutical compounds.[1] This guide provides a comprehensive framework for assessing the quality of commercially available this compound, offering a comparison with potential alternatives and detailing essential experimental protocols for quality verification.

I. Key Quality Parameters of Commercial this compound

When sourcing this compound, it is crucial to evaluate several key parameters that commercial suppliers typically provide. While most suppliers offer a purity of ≥98%, the nature of the remaining impurities can significantly impact its reactivity and the purity of subsequent products.

ParameterTypical SpecificationImportance
Purity (by HPLC) ≥98%The percentage of the desired compound in the commercial product. Higher purity minimizes the presence of potentially interfering side-products.
Appearance White to off-white or light yellow powder/crystalsDeviations from the expected color may indicate the presence of impurities or degradation products.
Melting Point Supplier-specific (e.g., 145-149 °C)A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.
Identity (by ¹H NMR, ¹³C NMR, MS) Conforms to structureConfirms the chemical structure of the compound.
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol)Important for reaction setup and analytical sample preparation.
Residual Solvents Specified (e.g., <0.5%)High levels of residual solvents can affect reaction stoichiometry and introduce unwanted side reactions.
Water Content (by Karl Fischer) Specified (e.g., <0.5%)The presence of water can be detrimental to moisture-sensitive reactions.
II. Experimental Protocols for Quality Assessment

Researchers should independently verify the quality of commercial this compound. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC with UV detection.

1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • This compound reference standard (if available) and commercial sample

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: Hold at 5% A, 95% B

    • 20-22 min: Linear gradient back to 95% A, 5% B

    • 22-30 min: Hold at 95% A, 5% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the commercial sample in the same manner as the standard solution.

4. Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the commercial sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

B. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

1. Instrumentation and Reagents

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

2. Sample Preparation

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

3. Data Acquisition

  • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

4. Expected Spectral Data (Predicted)

  • ¹H NMR: The spectrum is expected to show two aromatic protons. Due to the substitution pattern, these protons will likely appear as doublets or multiplets in the range of 7.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear between 110-150 ppm, with the carbons attached to fluorine exhibiting characteristic C-F coupling.

  • ¹⁹F NMR: Two signals are expected, corresponding to the two different fluorine environments.

III. Potential Impurities

Impurities in commercial this compound often arise from the synthetic route. A common synthesis involves the bromination of 3,4-difluorobenzoic acid. Potential impurities could include:

  • Unreacted starting material: 3,4-difluorobenzoic acid.

  • Isomeric products: Other brominated isomers of 3,4-difluorobenzoic acid.

  • Over-brominated products: Dibrominated difluorobenzoic acids.

The presence of these impurities can be detected and quantified using the HPLC method described above.

IV. Comparison with Alternative Reagents

Depending on the specific application, other di- or tri-substituted benzoic acids could serve as alternatives. The choice of reagent will depend on the desired electronic and steric properties of the final product.

ReagentKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Contains bromo and two fluoro substituents.The bromo group is a good leaving group for cross-coupling reactions. The fluoro groups can enhance metabolic stability and binding affinity.May be more expensive than less substituted analogues.
3,4-Difluorobenzoic acid [2][3]Lacks the bromo substituent.More readily available and less expensive. Simpler structure may be advantageous in some synthetic steps.Lacks the reactive handle provided by the bromo group for certain coupling reactions.
2,3-Difluorobenzoic acid [4]Isomeric difluorobenzoic acid.Different substitution pattern may lead to different reactivity and biological activity in the final product.May have different solubility and reactivity profiles.
2-Chloro-3,4-difluorobenzoic acid Chlorine instead of bromine.The chloro group is also a leaving group for coupling reactions, though generally less reactive than bromine. May offer different reactivity and selectivity.The C-Cl bond is stronger than the C-Br bond, potentially requiring harsher reaction conditions for coupling.
V. Visualizing the Quality Assessment Workflow and Synthetic Pathway

To aid in understanding the quality assessment process and the potential origin of impurities, the following diagrams are provided.

Quality_Assessment_Workflow cluster_0 Sample Reception cluster_1 Initial Inspection cluster_2 Analytical Testing cluster_3 Decision Commercial_Sample Receive Commercial This compound Visual_Inspection Visual Inspection (Color, Form) Commercial_Sample->Visual_Inspection Documentation_Review Review Certificate of Analysis Commercial_Sample->Documentation_Review HPLC_Purity HPLC-UV Purity (≥98%?) Visual_Inspection->HPLC_Purity Documentation_Review->HPLC_Purity NMR_Identity NMR Identity (¹H, ¹³C, ¹⁹F) HPLC_Purity->NMR_Identity Melting_Point Melting Point Analysis NMR_Identity->Melting_Point Accept_Reject Accept or Reject for Use Melting_Point->Accept_Reject Synthetic_Pathway_and_Impurities cluster_0 Synthesis cluster_1 Potential Impurities Starting_Material 3,4-Difluorobenzoic acid Reaction Bromination (e.g., Br₂/FeBr₃) Starting_Material->Reaction Product This compound Reaction->Product Unreacted_SM Unreacted Starting Material: 3,4-Difluorobenzoic acid Reaction->Unreacted_SM Incomplete Reaction Isomeric_Impurity Isomeric Impurity: e.g., 5-Bromo-3,4-difluorobenzoic acid Reaction->Isomeric_Impurity Side Reaction Over_Brominated Over-brominated Impurity: e.g., 2,5-Dibromo-3,4-difluorobenzoic acid Reaction->Over_Brominated Side Reaction

References

The Strategic Utility of 2-Bromo-3,4-difluorobenzoic Acid in Complex Molecule Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. Among the vast arsenal of chemical building blocks, 2-Bromo-3,4-difluorobenzoic acid has emerged as a versatile and highly valuable intermediate, particularly in the synthesis of complex, biologically active molecules. This guide provides a comparative analysis of its application, supported by experimental data, to aid in the rational selection of synthetic pathways.

This compound's utility stems from the unique reactivity conferred by its substituents. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in many pharmaceuticals. Simultaneously, the fluorine atoms can enhance the metabolic stability and binding affinity of the final compound, a common strategy in modern drug design. The carboxylic acid group provides a convenient point for amide bond formation, a key linkage in numerous bioactive molecules.

This guide will explore the application of this compound and its analogs in the synthesis of key therapeutic targets and offer a comparison with alternative synthetic strategies.

Comparative Synthesis of a Key Pharmaceutical Intermediate

To illustrate the practical advantages and potential alternatives to this compound, we will examine a representative synthetic transformation: the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental in medicinal chemistry for the creation of biaryl scaffolds.

Scenario: Synthesis of a generic biaryl carboxylic acid, a common core structure in various drug candidates.

Route A: Utilizes this compound as the starting material.

Route B: Employs an alternative starting material, 2-Chloro-3,4-difluorobenzoic acid.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 90°C for 4 hours under an argon atmosphere. After cooling to room temperature, the reaction is quenched with 1M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-3,4-difluorobenzoic acid with Phenylboronic Acid

To a solution of 2-Chloro-3,4-difluorobenzoic acid (1.0 mmol) and phenylboronic acid (1.2 mmol) in 1,4-dioxane (10 mL) is added potassium phosphate (3.0 mmol). The mixture is degassed with argon for 15 minutes. A pre-catalyst, such as [Pd(XPhos)G3] (0.05 mmol), is added, and the reaction mixture is heated to 110°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is worked up in a similar manner to Protocol 1, followed by purification.

Data Presentation: A Comparative Table
ParameterRoute A (Using this compound)Route B (Using 2-Chloro-3,4-difluorobenzoic acid)
Reaction Time 4 hours12 hours
Reaction Temperature 90°C110°C
Typical Yield ~90%~75%
Catalyst System Standard Pd(PPh₃)₄More specialized and expensive Pd-ligand system
Substrate Reactivity HigherLower

Note: The data presented in this table are representative and compiled from typical results found in the literature for similar substrates. Actual yields and reaction times may vary depending on the specific reaction conditions and coupling partners.

The higher reactivity of the bromo-substituted starting material in Route A generally leads to milder reaction conditions, shorter reaction times, and higher yields when using standard palladium catalysts. The chloro-substituted analog in Route B often requires more forcing conditions and specialized, often more expensive, catalyst systems to achieve comparable results.

Application in the Synthesis of Biologically Active Molecules

The strategic placement of the bromo and fluoro groups in this compound makes it a valuable precursor for a variety of therapeutic agents.

Synthesis of NaV1.7 Inhibitors

Voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. Many potent and selective NaV1.7 inhibitors feature an aryl sulfonamide scaffold. The synthesis of these complex molecules often involves the coupling of a substituted aryl or heteroaryl group to a functionalized benzene ring. This compound can serve as a key building block for the difluorinated phenyl portion of these inhibitors, with the bromine atom facilitating the crucial C-C bond formation.

Below is a generalized workflow for the synthesis of an aryl sulfonamide NaV1.7 inhibitor.

A This compound B Amide Formation A->B R-NH2 C Suzuki Coupling B->C Arylboronic Acid, Pd catalyst D Final NaV1.7 Inhibitor C->D Further functionalization

Synthetic workflow for a NaV1.7 inhibitor.
Synthesis of GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Agonists of this receptor often contain a central pyrimidine core with various aryl and heteroaryl substituents. The synthesis of these agonists can utilize this compound to introduce the difluorophenyl moiety, which can be crucial for achieving the desired potency and pharmacokinetic properties.

The following diagram illustrates a signaling pathway activated by a GPR119 agonist.

cluster_cell Pancreatic β-cell GPR119 GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion PKA->Insulin Agonist GPR119 Agonist Agonist->GPR119

GPR119 agonist signaling pathway.

Conclusion

This compound stands out as a highly effective and versatile building block in modern organic synthesis, particularly for applications in medicinal chemistry. Its enhanced reactivity compared to chloro-analogs allows for milder reaction conditions and often leads to higher yields in key bond-forming reactions. While alternative starting materials exist, the judicious choice of this compound can significantly streamline synthetic routes to complex and valuable molecules, ultimately accelerating the drug discovery and development process. Researchers and process chemists should carefully consider the trade-offs between reactivity, cost, and availability when selecting the optimal building blocks for their specific synthetic targets.

Safety Operating Guide

Proper Disposal of 2-Bromo-3,4-difluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Bromo-3,4-difluorobenzoic acid, ensuring the safety of laboratory personnel and compliance with regulations.

This document outlines the necessary procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure environmental responsibility.

I. Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets (SDS), the primary risks associated with this compound are:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance.[1][2] All handling should be performed in a well-ventilated area or a chemical fume hood.[1][3]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueSource
CAS Number170108-05-1
Molecular FormulaC₇H₃BrF₂O₂
Physical FormSolid
Boiling Point292.9 °C at 760 mmHg
Storage TemperatureRoom Temperature

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional guidelines and local regulations. The general procedure involves segregating, packaging, labeling, and arranging for collection by a certified hazardous waste disposal service.

Experimental Protocol: Chemical Waste Segregation and Packaging

  • Waste Identification: Identify all waste streams containing this compound. This includes pure, unreacted compound, contaminated consumables (e.g., weighing boats, gloves, paper towels), and solutions.

  • Waste Segregation:

    • Solid Waste: Collect unreacted or waste this compound and any contaminated solids in a designated, robust, and sealable container. This container should be clearly labeled for halogenated organic solid waste. Do not mix with other incompatible waste streams.

    • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound should be placed in a designated sharps container.

    • Liquid Waste: If the compound is in a solution, it should be collected in a sealed, leak-proof container intended for halogenated organic liquid waste. Ensure the container is compatible with the solvent used.

  • Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Harmful," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory group

  • Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic. Ensure secondary containment is used to prevent spills.

  • Disposal Request: Once the waste container is full or has reached the designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Identify Waste Containing This compound B Segregate Waste Streams (Solid, Liquid, Sharps) A->B C Package in Appropriate, Sealed Containers B->C D Label Containers with Contents and Hazards C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Certified Waste Disposal E->F G Waste Manifesting and Final Disposal F->G

Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and should not replace the specific protocols and regulations of your institution or local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for detailed procedures.

References

Personal protective equipment for handling 2-Bromo-3,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the handling, storage, and disposal of 2-Bromo-3,4-difluorobenzoic acid. Adherence to these procedural steps is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that poses several health risks. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. The following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes, which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (Nitrile rubber is a suitable initial choice for solids and incidental contact). Always consult the glove manufacturer's chemical resistance data for specific breakthrough times.Prevents skin contact, as the compound is a known skin irritant.
Skin and Body Protection A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of dust generation, consider additional protective clothing.Minimizes the risk of accidental skin contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated or for large-scale operations, a NIOSH-approved respirator with a particulate filter is recommended.Prevents respiratory tract irritation from inhalation of the powdered compound.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Engineering Controls:

  • Always work with this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Borosilicate glass bottles are recommended for long-term storage due to their chemical inertness.

Storage Container MaterialCompatibility Recommendation
Borosilicate Glass Excellent: Highly resistant to a wide range of chemicals and is the preferred material for long-term storage of this compound.
High-Density Polyethylene (HDPE) Good for short-term storage: While generally resistant to acids, long-term storage of halogenated compounds in plastic is not recommended without specific compatibility testing.
Polypropylene (PP) Good for short-term storage: Similar to HDPE, it offers good chemical resistance but glass is preferred for long-term storage of this specific compound.

Experimental Workflow: Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS and SOPs ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat prep->ppe setup Set up in Chemical Fume Hood ppe->setup weigh Weigh Solid Compound setup->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate dispose Dispose of Waste in Halogenated Organic Waste Container decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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2-Bromo-3,4-difluorobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.